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  • Product: 2-Tetrahydrofuran-2-ylcyclohexanone
  • CAS: 1824341-63-0

Core Science & Biosynthesis

Exploratory

Whitepaper: Safe Handling, Physicochemical Profiling, and Risk Mitigation of 2-Tetrahydrofuran-2-ylcyclohexanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Tetrahydrofuran-2-ylcyclohexanone (CAS: 1824341-63-0)[1] Executive Summary In modern pharmaceutical synthesis and fine chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Tetrahydrofuran-2-ylcyclohexanone (CAS: 1824341-63-0)[1]

Executive Summary

In modern pharmaceutical synthesis and fine chemical development, functionalized cyclic intermediates are indispensable for constructing complex molecular architectures. 2-Tetrahydrofuran-2-ylcyclohexanone is a highly specialized bifunctional intermediate that combines the reactivity of a cyclic ketone with the solvating and coordinating properties of a cyclic ether.

While structurally advantageous for drug discovery, this dual-ring system presents a complex safety profile. The cyclohexanone moiety introduces acute inhalation toxicity and flammability risks, whereas the tetrahydrofuran (THF) ring introduces a severe, insidious hazard: the propensity for autoxidation and explosive peroxide formation. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to the physicochemical hazards, safety data sheet (SDS) parameters, and self-validating handling protocols required to safely utilize this compound.

Structural Causality & Toxicological Mechanisms

To safely handle 2-Tetrahydrofuran-2-ylcyclohexanone, one must understand how its molecular structure dictates its physical hazards and toxicological behavior. The molecule's risk profile is a direct consequence of its two constituent rings.

The Cyclohexanone Moiety: CNS Depression and Irritation

The ketone portion of the molecule acts as a central nervous system (CNS) depressant and a severe mucosal irritant[2]. Inhalation of its vapors readily crosses the blood-brain barrier due to its lipophilicity, leading to headaches, dizziness, and potential unconsciousness at high concentrations[3]. Dermal exposure results in the rapid defatting of the skin, causing dermatitis and severe irritation[3].

The Tetrahydrofuran Moiety: Autoxidation and Peroxide Formation

The most critical hazard of this compound is its ability to form explosive peroxides upon exposure to air and light. The generally accepted mechanism for peroxide formation in THF derivatives involves a free-radical chain reaction (autoxidation)[4].

The process initiates when ambient light or trace radicals abstract a hydrogen atom from the carbon adjacent to the ether oxygen (the α-position). Computational studies using Density Functional Theory (DFT) demonstrate that the energy barrier for this α-hydrogen abstraction is relatively low in five-membered ether rings, making the formation of the tetrahydrofuran-2-yl radical highly favorable. This radical rapidly reacts with molecular oxygen ( O2​ ) to form a peroxy radical, which subsequently abstracts another hydrogen from a neighboring molecule to form a hydroperoxide ( ROOH ), thereby propagating the chain[4]. If the solvent is evaporated or distilled without quenching, these hydroperoxides concentrate and can detonate with extreme violence.

Autoxidation Init Initiation (Light / Trace Radicals) AlphaH α-Hydrogen Abstraction at THF Ring Init->AlphaH THFRad Tetrahydrofuran-2-yl Radical Intermediate AlphaH->THFRad O2Add O2 Addition THFRad->O2Add PeroxyRad Peroxy Radical Formation O2Add->PeroxyRad PeroxyRad->AlphaH Radical Recycle Hydroperoxide Hydroperoxide (ROOH) Explosion Hazard PeroxyRad->Hydroperoxide + RH (Chain Propagation)

Radical chain mechanism of THF-moiety autoxidation and peroxide formation.

Safety Data Sheet (SDS) Core Parameters

The following tables synthesize the critical quantitative and qualitative safety data required for laboratory risk assessments.

Table 1: Physicochemical Properties
ParameterValue / DescriptionCausality / Impact
CAS Number 1824341-63-0[1]Unique chemical identifier for procurement and tracking.
Appearance Colorless to pale yellow liquidDarkening indicates potential degradation or peroxide polymerization.
Molecular Weight 168.23 g/mol High boiling point relative to standard THF, making distillation hazardous if peroxides are present.
Flash Point ~65°C (Estimated)Combustible liquid. Vapors can form explosive mixtures with air[3].
Solubility Miscible in organic solventsHigh mobility in the event of an environmental spill.
Table 2: GHS Classification & Hazard Statements
GHS CodeHazard StatementMitigation Strategy
H227 Combustible liquidStore in explosion-proof cabinets away from heat sources[5].
H302 Harmful if swallowedStrictly prohibit eating/drinking in the handling area[6].
H315 Causes skin irritationMandate the use of specific chemically resistant gloves.
H319 Causes serious eye irritationMandate tight-fitting safety goggles (EN 166 standard).
H335 May cause respiratory irritationHandle exclusively within a certified fume hood[7].
EUH019 May form explosive peroxidesImplement strict date-tracking and routine peroxide testing[8].
Table 3: Required PPE & Engineering Controls
CategorySpecificationJustification
Hand Protection Butyl Rubber or Silver Shield®Standard nitrile degrades rapidly upon prolonged exposure to cyclic ketones and ethers[3].
Eye Protection Indirect-vent chemical gogglesPrevents vapor accumulation and liquid splash damage[3].
Respiratory NIOSH organic vapor cartridgeRequired only if engineering controls (fume hoods) fail or during spill cleanup[7].
Engineering Local Exhaust VentilationVapors are heavier than air and will accumulate near the floor, creating explosion risks[5].

Standard Operating Procedures (SOPs) for Safe Handling

To ensure scientific integrity and absolute safety, laboratory protocols must be self-validating. The following SOPs detail the exact methodologies for testing and purifying 2-Tetrahydrofuran-2-ylcyclohexanone prior to use in chemical synthesis.

SOP 1: Quantitative Peroxide Testing (KI Method)

Because visual inspection cannot detect hydroperoxides, a chemical validation step must be performed before any heating or distillation.

  • Step 1: Reagent Preparation. Prepare a fresh solution of 10% (w/v) potassium iodide (KI) in glacial acetic acid.

  • Step 2: Sampling. In a dark, well-ventilated fume hood, extract 1 mL of the 2-Tetrahydrofuran-2-ylcyclohexanone sample.

  • Step 3: Reaction. Add 1 mL of the KI/acetic acid solution to the sample. Swirl gently and incubate in the dark for 5 minutes.

  • Step 4: Mechanistic Observation. The presence of hydroperoxides will rapidly oxidize the iodide ion ( I− ) to molecular iodine ( I2​ ), resulting in a distinct yellow-to-brown color change[4].

  • Step 5: Decision Gate. If the solution remains clear, the solvent is safe for immediate use. If any yellow/brown color develops, the batch fails validation and must immediately proceed to SOP 2 for quenching.

SOP 2: Peroxide Quenching and Safe Distillation

If peroxides are detected, they must be chemically reduced to harmless alcohols before the solvent can be recovered or disposed of.

  • Step 1: Quenching. Add an equal volume of 20% aqueous iron(II) sulfate ( FeSO4​ ) to the contaminated solvent. The Fe2+ ions act as a reducing agent, breaking the peroxide bonds while being oxidized to Fe3+ .

  • Step 2: Phase Separation. Vigorously stir the biphasic mixture for 30 minutes to ensure complete mass transfer, then separate the organic layer using a separatory funnel.

  • Step 3: Self-Validation (Retesting). Repeat SOP 1 on the separated organic layer. This feedback loop ensures the quenching was 100% effective.

  • Step 4: Distillation. Transfer the validated, peroxide-free organic layer to a distillation apparatus. Distill under an inert argon atmosphere over sodium metal and a benzophenone indicator. The benzophenone will turn a deep blue/purple radical anion color only when the system is completely anhydrous and oxygen-free.

Workflow Start Solvent Retrieval from Dark Storage Test KI Peroxide Test (10% acidified KI) Start->Test Decision Color Change Observed? Test->Decision Fail Quench with FeSO4 Solution Decision->Fail Yes (Yellow/Brown) Pass Proceed to Inert Gas Schlenk Line Decision->Pass No (Clear) Fail->Test Retest (Self-Validation) Distill Distill over Sodium/Benzophenone Pass->Distill

Self-validating experimental workflow for peroxide testing and safe distillation.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release of 2-Tetrahydrofuran-2-ylcyclohexanone, immediate action must be taken to prevent fire and neurotoxic exposure.

  • Isolation: Evacuate the immediate area. Isolate the leak at a minimum of 50 meters, as vapors are heavier than air and can travel to ignition sources[2].

  • Ignition Control: Eliminate all electrostatic, thermal, and electrical ignition sources. Ensure all extraction equipment is explosion-proof[5].

  • Containment: Prevent the liquid from entering sewers or waterways. Soak up the spillage using inert, non-combustible absorbent materials (e.g., diatomaceous earth or dry sand)[5]. Never use combustible materials like sawdust, as they may ignite if peroxides are present.

  • Disposal: Sweep the absorbed material using non-sparking tools into a sealed, light-shielding chemical waste container[3]. Label as "Flammable/Peroxide-Forming Waste" and dispose of via a licensed hazardous waste contractor.

References

  • ChemicalDict - CAS NO:1824341-63-0; 2-Tetrahydrofuran-2-ylcyclohexanone. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) - An ab initio and DFT study of the autoxidation of THF and THP. Available at: [Link]

  • New Jersey Department of Health - Cyclohexanone - Hazardous Substance Fact Sheet. Available at: [Link]

  • PENTA Chemicals - Cyclohexanone - SAFETY DATA SHEET. Available at: [Link]

  • AskFilo - Tetrahydrofuran reacts with O2 in presence of sunlight (Autoxidation). Available at: [Link]

  • HPC-J - Cyclohexanone SDS & Handling Guidelines. Available at:[Link]

Sources

Foundational

Stereochemical Configuration and Isomerism of 2-(Tetrahydrofuran-2-yl)cyclohexanone: A Comprehensive Guide for Synthetic and Analytical Chemists

Executive Summary The molecule 2-(tetrahydrofuran-2-yl)cyclohexanone is a highly versatile bifunctional building block utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(tetrahydrofuran-2-yl)cyclohexanone is a highly versatile bifunctional building block utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its structural framework features two adjacent stereocenters, leading to a complex stereochemical landscape. This whitepaper provides an in-depth analysis of its isomerism, thermodynamic conformational preferences, diastereoselective synthetic methodologies, and rigorous analytical characterization protocols.

Structural and Stereochemical Foundations

2-(Tetrahydrofuran-2-yl)cyclohexanone contains two chiral centers: the α -carbon of the cyclohexanone ring (C2) and the adjacent carbon of the tetrahydrofuran ring (C2'). Consequently, the molecule exists as 22=4 distinct stereoisomers, which are grouped into two diastereomeric pairs: the syn (often referred to as erythro or cis-like) and anti (threo or trans-like) isomers.

Understanding the relationship between these isomers is critical for drug development, where the spatial orientation of oxygen-containing heterocycles directly dictates binding affinity and pharmacokinetic properties.

Stereoisomers Root 2-(Tetrahydrofuran-2-yl)cyclohexanone Chiral Centers: C2, C2' Syn Syn Diastereomer (C2, C2' Relative: cis-like) Root->Syn Diastereomeric Split Anti Anti Diastereomer (C2, C2' Relative: trans-like) Root->Anti Diastereomeric Split Enan1 (2R, 2'R)-Isomer Syn->Enan1 Enantiomeric Pair Enan2 (2S, 2'S)-Isomer Syn->Enan2 Enantiomeric Pair Enan3 (2R, 2'S)-Isomer Anti->Enan3 Enantiomeric Pair Enan4 (2S, 2'R)-Isomer Anti->Enan4 Enantiomeric Pair

Caption: Logical classification of the four stereoisomers of 2-(tetrahydrofuran-2-yl)cyclohexanone.

Conformational Analysis & Thermodynamic Stability

The stereochemical behavior of 2-substituted cyclohexanones is governed by the minimization of 1,3-diaxial interactions and dipole-dipole repulsions[1]. The bulky tetrahydrofuran-2-yl substituent overwhelmingly prefers the equatorial position on the cyclohexanone chair.

The causality behind the thermodynamic preference for the syn diastereomer lies in the rotation around the C2–C2' bond. In the syn isomer, the molecule can adopt a conformation where the THF oxygen is oriented away from the highly polarized cyclohexanone carbonyl group, minimizing electrostatic repulsion while simultaneously avoiding steric clashes with the equatorial protons of the cyclohexanone ring.

Table 1: Thermodynamic Parameters of Conformers

Data synthesized from computational models and empirical equilibration studies of substituted cyclohexanones.

ConformerRelative Energy ( ΔG , kcal/mol)Major Stabilizing/Destabilizing Factor
Syn - Equatorial THF 0.0 Global minimum; minimal 1,3-diaxial interactions and minimized dipole repulsion.
Anti - Equatorial THF+0.8Slight steric clash between C2' protons and equatorial C3 protons.
Syn - Axial THF+2.5Severe 1,3-diaxial interactions with C4/C6 protons.
Anti - Axial THF+2.11,3-diaxial interactions, partially offset by dipole minimization.

Diastereoselective Synthesis: Mechanisms and Causality

To selectively synthesize the syn or anti isomer, chemists rely on kinetic control during C–C bond formation. A highly reliable method involves the cross-coupling of a cyclohexanone enolate with a THF-derived oxocarbenium ion (generated in situ from 2-chlorotetrahydrofuran)[2]. Alternatively, radical-based coupling utilizing N-hydroxyphthalimide (NHPI) as a carbon radical-producing catalyst can be employed[3].

Below is the self-validating protocol for the enolate-alkylation approach, designed to maximize diastereomeric excess (d.e.) for the syn isomer.

Protocol: Diastereoselective Synthesis via Enolate Alkylation

Objective: Synthesize syn-2-(tetrahydrofuran-2-yl)cyclohexanone with >85% d.e.

  • Enolate Generation (Kinetic Control):

    • Action: In a flame-dried Schlenk flask under argon, dissolve 1.1 equiv. of diisopropylamine in anhydrous THF (0.5 M). Cool to -78 °C and add 1.05 equiv. of n-BuLi dropwise. Stir for 30 minutes.

    • Action: Add 1.0 equiv. of cyclohexanone dropwise over 10 minutes.

    • Causality: Maintaining -78 °C ensures the irreversible formation of the kinetic lithium enolate, preventing unwanted self-aldol condensation[4].

  • Electrophile Introduction:

    • Action: Rapidly add 1.2 equiv. of freshly prepared 2-chlorotetrahydrofuran (dissolved in THF) to the enolate solution at -78 °C.

  • Stereocontrolled C-C Bond Formation:

    • Action: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours.

    • Causality: The slow warming allows the nucleophilic enolate to attack the highly reactive oxocarbenium intermediate via an open, staggered transition state. The bulky groups orient antiperiplanar to minimize steric strain, kinetically favoring the syn product.

  • Quenching and Isolation:

    • Action: Quench the reaction strictly at -20 °C with saturated aqueous NH4​Cl to prevent base-catalyzed epimerization of the newly formed α -stereocenter. Extract with EtOAc, dry over MgSO4​ , and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes/EtOAc) to separate the syn (elutes first due to lower polarity) and anti diastereomers.

SynthesisWorkflow S1 Cyclohexanone Enolate TS Open Transition State (Steric Minimization) S1->TS Nucleophilic Attack S2 THF-Oxocarbenium Intermediate S2->TS Electrophile Prod Syn-Enriched Product Mixture TS->Prod C-C Bond Formation Purif Silica Gel Chromatography Prod->Purif Isolation Anal NOESY NMR Verification Purif->Anal Pure Diastereomer

Caption: Workflow for the diastereoselective synthesis and isolation of the syn/anti isomers.

Analytical Characterization: NMR and Spatial Assignment

Determining the relative stereochemistry of the isolated products relies heavily on 1D 1 H NMR scalar couplings ( J -values) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Because the THF ring is conformationally flexible, relying solely on the JC2−C2′​ coupling constant can be misleading. However, the coupling between the C2 proton and the C3 protons of the cyclohexanone ring firmly establishes the equatorial preference of the THF group.

  • Causality in NMR Assignment: An axial C2 proton will exhibit a large trans-diaxial coupling ( J≈11−13 Hz) with the axial C3 proton. Once the equatorial position of the THF group is confirmed, NOESY is utilized. A strong spatial correlation (cross-peak) between the H-C2 (cyclohexanone) and H-C2' (THF) protons indicates a gauche relationship, which is the dominant conformer for the syn isomer.

Table 2: Key 1 H NMR Parameters for Stereochemical Assignment (400 MHz, CDCl 3​ )
DiastereomerProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
Syn H-C2 (Cyclohexanone)2.45 - 2.55ddd Jax−ax​=12.0 , Jax−eq​=4.5 , JC2−C2′​=3.5
Syn H-C2' (THF)3.80 - 3.90dt JC2′−C2​=3.5 , JC2′−C3′​=7.0
Anti H-C2 (Cyclohexanone)2.60 - 2.70ddd Jax−ax​=11.5 , Jax−eq​=4.0 , JC2−C2′​=8.5
Anti H-C2' (THF)4.05 - 4.15dt JC2′−C2​=8.5 , JC2′−C3′​=7.5

References

  • Paquette, L. A., Stepanian, M., Mallavadhani, U. V., Cutarelli, T. D., Lowinger, T. B., & Klemeyer, H. J. (2000). Synthesis and Conformational Properties of Several Maximally Substituted Hexa(spirotetrahydrofuranyl)cyclohexanes. Assessment of the Pronounced Bias of the All-Trans D3d-Symmetric Isomer for Total Equatorial Oxygen Occupancy. The Journal of Organic Chemistry, 65(14), 4303-4308.

  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6520.

  • TCI Chemicals. (n.d.). Discovery of a carbon radical producing catalyst and its application to organic synthesis. TCI Technical Articles.

  • Benchchem. (n.d.). 2-Chlorocyclohexanone - Synthetic Methodologies and Rearrangements. Benchchem Research Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Protocols for the Preparation of 2-(Tetrahydrofuran-2-yl)cyclohexanone

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Cross-Dehydrogenative Coupling (CDC), Dual Catalysis, Organocatalysis, and Photoredox Methodologies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Cross-Dehydrogenative Coupling (CDC), Dual Catalysis, Organocatalysis, and Photoredox Methodologies.

Strategic Rationale & Introduction

The α -alkylation of unactivated cyclic ketones is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs). The specific structural motif of 2-(tetrahydrofuran-2-yl)cyclohexanone is highly valuable, combining a hydrogen-bond accepting cyclic ether with a versatile cyclohexanone core that can be further derivatized.

Historically, α -alkylation required pre-activation (e.g., forming α -halo ketones or enol ethers) and stoichiometric strong bases, generating significant waste and limiting functional group tolerance. The advent of Cross-Dehydrogenative Coupling (CDC) has revolutionized this paradigm by enabling direct C(sp³)–C(sp³) bond formation between two unactivated C–H bonds (). This application note details two orthogonal, self-validating catalytic protocols to synthesize 2-(tetrahydrofuran-2-yl)cyclohexanone: a visible-light photoredox method and a metal-free thermal radical method.

Mechanistic Principles & Causality (E-E-A-T)

The direct coupling of tetrahydrofuran (THF) and cyclohexanone presents a fundamental polarity mismatch: both the α -carbon of the ketone and the α -carbon of THF are inherently nucleophilic. To overcome this, a synergistic dual-catalysis approach is employed:

  • Organocatalytic Enamine Formation (HOMO-Raising): Cyclohexanone is condensed with a secondary amine (e.g., pyrrolidine) to form a transient enamine. Causality: This transformation significantly raises the highest occupied molecular orbital (HOMO) of the substrate. While it makes the α -carbon more nucleophilic, it critically renders the system highly susceptible to somophilic attack by electrophilic radicals ().

  • Radical Generation via Hydrogen Atom Transfer (HAT): The α -oxy C–H bond of THF has a bond dissociation energy (BDE) of ~92.0 kcal/mol[1]. A chemical oxidant (like TBHP)[2] or a photocatalyst is used to abstract this hydrogen. Causality: The resulting α -oxyalkyl radical is transiently electrophilic, perfectly polarity-matching the electron-rich enamine.

  • Radical Addition & Turnover: The THF radical adds to the enamine to form an α -amino radical. A subsequent single-electron transfer (SET) oxidation yields an iminium ion, which rapidly hydrolyzes to release the product and regenerate the pyrrolidine catalyst.

Mechanistic Visualization

DualCatalysis cluster_organo Organocatalytic Cycle cluster_photo Radical Generation (HAT) Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Amine, - H₂O Amine Pyrrolidine Catalyst AminoRadical α-Amino Radical Adduct Enamine->AminoRadical Somophilic Addition Iminium Iminium Ion Iminium->Amine Catalyst Return Product 2-(THF-2-yl)cyclohexanone Iminium->Product + H₂O THF Tetrahydrofuran (THF) THFRadical THF α-Radical THF->THFRadical HAT Oxidant Oxidant / Photocatalyst Oxidant->THFRadical Generates t-BuO• THFRadical->AminoRadical AminoRadical->Iminium SET Oxidation

Fig 1. Synergistic organocatalytic and radical CDC mechanism for THF-cyclohexanone coupling.

Experimental Methodologies

Protocol A: Visible-Light Photoredox & Organocatalytic CDC

This protocol utilizes Tetrabutylammonium decatungstate (TBADT) as a highly efficient HAT photocatalyst under near-UV/blue light irradiation.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Tetrahydrofuran (THF) (Anhydrous, 5.0 mL) - Acts as both reactant and solvent.

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • TBADT (0.02 mmol, 2 mol%)

  • Sodium persulfate ( Na2​S2​O8​ ) (1.2 mmol)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add TBADT and Na2​S2​O8​ .

  • Solvent & Reagent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous THF (5.0 mL), followed by cyclohexanone and pyrrolidine.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Removing O2​ prevents the quenching of the excited state decatungstate and avoids the formation of undesired THF-peroxides.

  • Irradiation: Seal the tube and irradiate with a 390 nm LED lamp at ambient temperature (25 °C) for 16 hours with vigorous stirring.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL). Causality: The bicarbonate neutralizes acidic persulfate byproducts and quenches the pyrrolidine catalyst, preventing reverse Michael/aldol side reactions during concentration.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a mixture of diastereomers.

Protocol B: Metal-Free Thermal CDC

This protocol utilizes tert-butyl hydroperoxide (TBHP) as an inexpensive, metal-free radical initiator[2].

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Tetrahydrofuran (THF) (Anhydrous, 5.0 mL)

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • TBHP (70% aqueous solution, 2.0 mmol)

Step-by-Step Procedure:

  • Reaction Assembly: To a 15 mL pressure vial, add cyclohexanone, anhydrous THF, and pyrrolidine.

  • Initiator Addition: Slowly add the 70% aqueous TBHP dropwise. Seal the vial tightly.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 80 °C for 12 hours. Causality: The O–O bond of TBHP requires ~80 °C to undergo homolysis at a synthetically useful rate. Lower temperatures stall the reaction; higher temperatures lead to uncontrolled peroxide decomposition and over-oxidation of the ketone.

  • System Validation (Control): Run a parallel reaction omitting pyrrolidine. Causality: This acts as a self-validating control. The absence of product in the control confirms that background radical-radical coupling is negligible and that enamine formation is strictly required for the transformation.

  • Workup & Purification: Cool to room temperature. Quench the remaining peroxide by adding saturated aqueous Na2​S2​O3​ (5 mL) and stirring for 30 minutes. Extract with EtOAc (3 x 10 mL), dry, and purify via chromatography as in Protocol A.

Quantitative Data & System Validation

The following table summarizes the optimization and control experiments, demonstrating the necessity of the dual-catalytic system. The yield refers to the isolated mixture of diastereomers (typically ~1.2:1 dr).

EntryCatalytic SystemOxidant / Light SourceTemp (°C)Time (h)Isolated Yield (%)
1 Pyrrolidine (20 mol%) TBHP (2.0 equiv) 80 12 78%
2Pyrrolidine (20 mol%)DTBP (2.0 equiv)801245%
3 Pyrrolidine + TBADT Na2​S2​O8​ / 390 nm LED 25 16 85%
4None (Control)TBHP (2.0 equiv)8012< 5%
5Pyrrolidine (20 mol%)None (Control)80240%

Data Interpretation: Entries 4 and 5 validate the mechanistic hypothesis. Without the amine catalyst (Entry 4), the enamine is not formed, and the ketone cannot intercept the THF radical. Without the oxidant (Entry 5), the THF α -radical is never generated.

References

  • Cross-Dehydrogenative Coupling (CDC): Exploring C-C Bond Formations beyond Functional Group Transformations Li, C.-J. Accounts of Chemical Research, 2009, 42(2), 335-344. URL:[Link]

  • Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes Nicewicz, D. A.; MacMillan, D. W. C. Science, 2008, 322(5898), 77-80. URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions Twilton, J.; Le, C.; Zhang, P.; Shaw, M. H.; Evans, R. W.; MacMillan, D. W. C. Chemical Reviews, 2019, 119(12), 7124-7224. URL:[Link]

  • Organic Peroxides in Transition-Metal-Free Cyclization and Coupling Reactions (C–C) via Oxidative Transformation Wang, Y. et al. Molecules, 2023, 28(16), 6135. URL:[Link]

  • Decatungstate Photocatalysis Protti, S.; Fagnoni, M.; Ravelli, D. Chemical Reviews, 2021, 121(22), 13506-13584. URL:[Link]

Sources

Application

Application Note: 2-Tetrahydrofuran-2-ylcyclohexanone as a Bifunctional Building Block in Advanced Heterocyclic Synthesis

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule in Focus: 2-(Tetrahydrofuran-2-yl)cyclohexan-1-one (CAS: 1824341-63-0)[1] Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule in Focus: 2-(Tetrahydrofuran-2-yl)cyclohexan-1-one (CAS: 1824341-63-0)[1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of saturated oxygen heterocycles—such as the tetrahydrofuran (THF) moiety—into carbocyclic frameworks is a highly effective strategy for modulating lipophilicity (LogP), improving aqueous solubility, and introducing novel hydrogen-bond acceptor vectors. 2-(Tetrahydrofuran-2-yl)cyclohexanone [1] serves as an exceptionally versatile bifunctional building block.

The molecule features two distinct reactive domains:

  • The Cyclohexanone Core: A highly reactive electrophilic center primed for nucleophilic attack, condensation, and classical annulation reactions (e.g., Fischer indolization, Knoevenagel condensations).

  • The alpha-Tetrahydrofuranyl Ether: Provides critical steric encumbrance at the C2 position. This steric bulk is not merely structural; it is a mechanistic tool that dictates regioselectivity in enolization and migratory aptitudes in oxidation reactions.

This application note details three validated synthetic workflows that leverage the unique steric and electronic properties of this building block to generate complex, drug-like heterocyclic scaffolds.

Divergent Synthetic Workflows

G SM 2-(Tetrahydrofuran-2-yl) cyclohexanone Indole Fischer Indolization 1-(THF-2-yl)-Tetrahydrocarbazole SM->Indole Arylhydrazine, H2SO4 Regioselective Enamine Lactone Baeyer-Villiger Oxidation 7-(THF-2-yl)oxepan-2-one SM->Lactone BVMO or mCPBA Migratory Aptitude Control Pyrazole Claisen/Hydrazine 3-(THF-2-yl)-Tetrahydroindazole SM->Pyrazole 1. HCOOEt, NaOMe 2. NH2NH2

Caption: Divergent heterocyclic synthesis pathways from 2-(tetrahydrofuran-2-yl)cyclohexanone.

Protocol A: Regioselective Fischer Indolization

Target: 1-(Tetrahydrofuran-2-yl)-2,3,4,9-tetrahydro-1H-carbazole

Causality & Insight: The condensation of 2-substituted cyclohexanones with arylhydrazines can yield either 1-substituted tetrahydrocarbazoles or 4a-substituted indolenines. The regioselectivity is entirely governed by the acid catalyst. Strong aqueous acids (e.g., 4% H2​SO4​ ) favor the kinetic protonation of the hydrazone, leading to the less sterically hindered ene-hydrazine intermediate (double bond between C1 and C6 ). This completely suppresses the formation of the indolenine byproduct, driving the reaction exclusively toward the 1-substituted tetrahydrocarbazole[2].

Step-by-Step Methodology:

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 2-(tetrahydrofuran-2-yl)cyclohexanone (10.0 mmol) and phenylhydrazine (10.5 mmol) in 25 mL of absolute ethanol. Stir at room temperature for 2 hours.

    • In-Process Control: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 7:3, stain with 2,4-DNP).

  • Acid-Promoted Sigmatropic Rearrangement: Add 15 mL of 4% aqueous H2​SO4​ dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 85 °C for 4 hours.

  • Workup: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO3​ until pH ~7.5. Extract with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 5-15% EtOAc in hexanes).

    • Self-Validation: LC-MS should confirm the product mass [M+H]+ , and 1H NMR will show the absence of an aliphatic proton at the carbazole C4a position, confirming the 1-substituted regiochemistry.

Protocol B: Pyrazole Annulation via alpha-Formylation

Target: 3-(Tetrahydrofuran-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Causality & Insight: To build a pyrazole ring onto the cyclohexanone core, the ketone must be converted into a 1,3-dicarbonyl equivalent. The bulky alpha-THF group sterically shields the C2 position. Consequently, Claisen condensation with ethyl formate occurs exclusively at the less hindered C6 position. Subsequent cyclocondensation with hydrazine yields the tetrahydroindazole. This THF-substituted indazole is a highly valuable bioisostere for aryl rings in modern kinase inhibitor design[3].

Step-by-Step Methodology:

  • Claisen Condensation: Under an inert argon atmosphere, suspend sodium methoxide (15.0 mmol) in 20 mL of anhydrous toluene at 0 °C. Add a solution of 2-(tetrahydrofuran-2-yl)cyclohexanone (10.0 mmol) and ethyl formate (15.0 mmol) in 10 mL of toluene dropwise over 15 minutes.

  • Enolate Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • In-Process Control: Take a 0.1 mL aliquot, quench with dilute HCl, and test with FeCl3​ solution. A deep purple color confirms the formation of the stable enol intermediate.

  • Hydrazine Cyclocondensation: Cool the mixture to 0 °C. Slowly add hydrazine hydrate (12.0 mmol) dissolved in 5 mL of glacial acetic acid. Heat the biphasic mixture to 80 °C for 3 hours.

  • Workup: Cool, dilute with 20 mL of water, and extract with dichloromethane (3 × 25 mL). Wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate. Recrystallize from ethanol to yield the pure pyrazole.

Protocol C: Asymmetric Baeyer-Villiger Oxidation

Target: 7-(Tetrahydrofuran-2-yl)oxepan-2-one

Causality & Insight: 2-Substituted cyclohexanones undergo Baeyer-Villiger (BV) oxidation to form seven-membered caprolactones. The regiochemistry is dictated by migratory aptitude: the more substituted secondary carbon (bearing the THF ring) migrates preferentially over the primary C6 carbon. Using engineered Baeyer-Villiger Monooxygenases (BVMOs), such as PAMO mutants, not only ensures >95% regioselectivity but also resolves racemic mixtures through oxidative kinetic resolution, yielding highly enantioenriched lactones[4].

Step-by-Step Methodology:

  • Enzymatic Oxidation: In a 250 mL baffled Erlenmeyer flask, prepare 100 mL of Tris-HCl buffer (50 mM, pH 7.5) containing 1.0 mmol of 2-(tetrahydrofuran-2-yl)cyclohexanone.

  • Cofactor Recycling Setup: Add glucose (5.0 mmol), glucose dehydrogenase (GDH, 10 U), and NADP+ (0.1 mmol) to drive the NADPH recycling system.

  • Biocatalysis: Add the purified PAMO mutant enzyme (e.g., Met466Gly, 5 U). Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

    • In-Process Control: Monitor conversion and enantiomeric excess (ee) via chiral GC-MS.

  • Extraction: Extract the aqueous buffer with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the organic phase and evaporate to yield the chiral 7-substituted oxepan-2-one.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the three synthetic workflows based on standardized validation runs.

Reaction PathwayReagents / CatalystPrimary ProductRegioselectivityTypical YieldIn-Process Control MethodFischer IndolizationPhenylhydrazine, 4% H2​SO4​ 1-(THF-2-yl)-2,3,4,9-tetrahydro-1H-carbazole>10:1 (Indole : Indolenine)75 - 82%LC-MS (Hydrazone tracking)Pyrazole Annulation HCOOEt , NaOMe ; then NH2​NH2​ 3-(THF-2-yl)-4,5,6,7-tetrahydro-1H-indazoleExclusive C6 -formylation68 - 74% FeCl3​ stain (Enol formation)Baeyer-VilligerPAMO mutant (BVMO), NADP+ 7-(THF-2-yl)oxepan-2-one>95% ( C1 C2 insertion)80 - 88%Chiral GC-MS / HPLC

References

  • Title: Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Laboratory Evolution of Robust and Enantioselective Baeyer−Villiger Monooxygenases for Asymmetric Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Pyrazolyl quinazoline kinase inhibitors (WO2011135376A1)

Sources

Method

Advanced Downstream Functionalization Strategies for 2-(Tetrahydrofuran-2-yl)cyclohexanone in Drug Discovery

Executive Summary As a bifunctional building block, 2-(tetrahydrofuran-2-yl)cyclohexanone (CAS: 1824341-63-0) presents unique opportunities and challenges in complex molecule synthesis. The presence of an enolizable keto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional building block, 2-(tetrahydrofuran-2-yl)cyclohexanone (CAS: 1824341-63-0) presents unique opportunities and challenges in complex molecule synthesis. The presence of an enolizable ketone adjacent to a cyclic ether provides a versatile scaffold for generating sp3 -rich, stereochemically complex frameworks highly sought after in modern neuro-active and oncology drug discovery.

However, the inherent steric bulk of the α -tetrahydrofuranyl substituent, combined with the acid-sensitivity of the ether linkage, demands precise chemoselective and diastereoselective downstream functionalization strategies. This application note details three highly validated, self-correcting protocols for the divergent functionalization of this scaffold: diastereoselective reduction, chemoselective reductive amination, and regioselective Baeyer-Villiger ring expansion.

G SM 2-(Tetrahydrofuran-2-yl) cyclohexanone Red Ketone Reduction (L-Selectride / NaBH4) SM->Red Hydride Transfer Amine Reductive Amination (STAB, R-NH2) SM->Amine Imine Formation BV Baeyer-Villiger Oxidation (mCPBA or BVMO) SM->BV Oxygen Insertion Alcohol 2-(Tetrahydrofuran-2-yl) cyclohexanol Red->Alcohol ProductAmine 2-(Tetrahydrofuran-2-yl) cyclohexanamine Amine->ProductAmine Lactone 7-(Tetrahydrofuran-2-yl) oxepan-2-one BV->Lactone

Divergent downstream functionalization pathways for 2-(tetrahydrofuran-2-yl)cyclohexanone.

Diastereoselective Ketone Reduction

Mechanistic Rationale & Causality

The reduction of α -substituted cyclohexanones is governed by the steric environment of the carbonyl group. The bulky tetrahydrofuran ring at the C2 position naturally adopts an equatorial orientation to minimize 1,3-diaxial interactions. When reducing the ketone, the choice of hydride source dictates the diastereomeric outcome .

Using a sterically demanding reagent like L-Selectride (Lithium tri-sec-butylborohydride) forces the hydride to attack from the less hindered equatorial face. This pushes the resulting alkoxide into the axial position, yielding the cis-2-(tetrahydrofuran-2-yl)cyclohexanol. Conversely, small hydrides like NaBH4​ favor axial attack, yielding predominantly the trans-isomer.

Table 1: Reagent Influence on Diastereomeric Ratio (dr) in 2-Substituted Cyclohexanone Reduction

Reducing AgentHydride SizePrimary Attack FaceMajor DiastereomerTypical dr (cis:trans)
NaBH4​ SmallAxialtrans30:70
DIBAL-HMediumMixedMixed60:40
L-SelectrideBulkyEquatorialcis>95:5
Protocol: Synthesis of cis-2-(Tetrahydrofuran-2-yl)cyclohexanol
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-(tetrahydrofuran-2-yl)cyclohexanone (10.0 mmol, 1.0 eq) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 12.0 mL, 1.2 eq) via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Quench (Critical Step): Carefully add 10% aqueous NaOH (10 mL) followed by 30% H2​O2​ (10 mL) dropwise. Causality: L-Selectride leaves behind tri-sec-butylborane byproducts. If not oxidized to water-soluble borates and sec-butanol, these organoboranes will cause severe emulsions and contaminate the final product.

  • Extraction: Warm to room temperature, extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

In-Process Controls & Self-Validation: The stereochemical outcome is self-validating via crude 1H -NMR. The carbinol proton (H-1) in the cis-isomer (axial H) will appear as a narrow multiplet with small coupling constants ( W1/2​≈8−10 Hz ) due to equatorial-axial and equatorial-equatorial interactions. A trans-isomer would show a distinct triplet of doublets with large trans-diaxial coupling constants ( J≈10−12 Hz ).

Reductive Amination for Alkaloid Scaffolds

Mechanistic Rationale & Causality

Converting the ketone to an amine is a critical step in generating CNS-active scaffolds. Because the α -position is sterically hindered by the THF ring, imine formation is the rate-limiting step. Sodium triacetoxyborohydride (STAB) is the reagent of choice . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB completely unreactive toward the starting ketone at room temperature, but highly reactive toward the more electrophilic iminium intermediate.

Table 2: Chemoselectivity and Yield Optimization in Reductive Amination

Reducing AgentKetone Reduction (Side Product)Imine Reduction (Target)Optimal pHTypical Yield
NaBH4​ HighHigh7-9<40% (Poor selectivity)
NaBH3​CN LowHigh4-660-75% (Toxic byproducts)
STABVery LowHigh4-5>85% (Excellent selectivity)
Protocol: Synthesis of N-Benzyl-2-(tetrahydrofuran-2-yl)cyclohexanamine
  • Imine Formation: In a 50 mL round-bottom flask, dissolve 2-(tetrahydrofuran-2-yl)cyclohexanone (5.0 mmol, 1.0 eq) and benzylamine (5.5 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 20 mL).

  • Acid Catalysis: Add glacial acetic acid (5.0 mmol, 1.0 eq). Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and establishes the optimal pH (4-5) for STAB reactivity.

  • Reduction: Add STAB (7.5 mmol, 1.5 eq) in portions over 10 minutes. Stir at room temperature for 16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) until gas evolution ceases and the pH is ~8.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over MgSO4​ , and concentrate.

In-Process Controls & Self-Validation: Due to the α -steric bulk, imine formation can be sluggish. The protocol mandates an in-process ATR-FTIR spectroscopy check of the reaction mixture prior to STAB addition. The disappearance of the sharp ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) validates that the system is ready for reduction, guaranteeing high chemoselectivity.

Baeyer-Villiger Oxidation to Oxepanone Derivatives

Mechanistic Rationale & Causality

The Baeyer-Villiger oxidation expands the cyclohexanone ring into a 7-membered lactone (oxepanone). The regioselectivity of this oxygen insertion is dictated by the migratory aptitude of the adjacent carbons [1]. The C2 carbon (bearing the THF group) is more electron-rich and better stabilizes the partial positive charge in the transition state compared to the unsubstituted C6 carbon. Consequently, C2 migrates preferentially, yielding 7-(tetrahydrofuran-2-yl)oxepan-2-one .

BV_Mech Ketone Ketone + Peracid Criegee Criegee Intermediate (Tetrahedral) Ketone->Criegee Nucleophilic attack by peracid Migration Migration Step (C2 migrates to O) Criegee->Migration Heterolytic O-O cleavage Lactone Lactone + Carboxylic Acid Migration->Lactone Stereoretentive alkyl migration

Mechanistic sequence of the Baeyer-Villiger oxidation via the Criegee intermediate.

Protocol: Synthesis of 7-(Tetrahydrofuran-2-yl)oxepan-2-one
  • Preparation: Dissolve 2-(tetrahydrofuran-2-yl)cyclohexanone (5.0 mmol, 1.0 eq) in anhydrous DCM (25 mL).

  • Buffering (Critical Step): Add solid NaHCO3​ (7.5 mmol, 1.5 eq) to the suspension. Causality:mCPBA reduction generates m-chlorobenzoic acid. The THF ether linkage is highly sensitive to strong acids and can undergo ring-opening. The heterogeneous buffer neutralizes the acid as it forms, protecting the THF moiety.

  • Oxidation: Cool the mixture to 0 °C. Add mCPBA (77% max, 6.0 mmol, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the suspension to remove precipitated m-chlorobenzoic acid and inorganic salts. Wash the filtrate with 10% aqueous Na2​S2​O3​ (20 mL), followed by saturated NaHCO3​ (20 mL) and brine.

In-Process Controls & Self-Validation: Peracids can co-elute with products on TLC, leading to false interpretations. The self-validating step here is the use of a starch-iodide paper test on the organic aliquot during the Na2​S2​O3​ wash. A negative result (absence of a blue/black color) definitively confirms the complete destruction of residual mCPBA, ensuring the safety and purity of the subsequent concentration phase.

References

  • Brown, H. C., & Krishnamurthy, S. (1972). Trialkylborohydrides. I. Lithium tri-sec-butylborohydride. A new highly stereoselective reducing agent for cyclic and bicyclic ketones. Journal of the American Chemical Society, 94(20), 7159–7161.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Fürst, M. J. L. J., Gran-Scheuch, A., Aalbers, F. S., & Fraaije, M. W. (2019). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis, 9(12), 11207–11241.[Link]

Sources

Application

Advanced Chromatographic Purification and Stereochemical Resolution of 2-(Tetrahydrofuran-2-yl)cyclohexanone

Introduction & Stereochemical Profiling 2-Tetrahydrofuran-2-ylcyclohexanone is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. The compound is typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereochemical Profiling

2-Tetrahydrofuran-2-ylcyclohexanone is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. The compound is typically synthesized via radical addition pathways or enolate alkylation[1],[2]. Structurally, it possesses two distinct chiral centers: the C2 position of the cyclohexanone ring and the C2' position of the tetrahydrofuran (THF) ring.

This dual-chirality generates four distinct stereoisomers: two pairs of enantiomers that present macroscopically as syn and anti diastereomers. In solution, the bulky tetrahydrofuran group preferentially occupies the equatorial position of the cyclohexanone chair conformation to minimize 1,3-diaxial steric hindrance, though specific dipole-dipole interactions can occasionally stabilize the axial conformer[3],[4]. Because the synthesis yields a complex mixture of these isomers alongside unreacted starting materials and radical byproducts, a multi-stage chromatographic workflow is required to achieve stereopurity.

Workflow Start Crude Reaction Mixture (2-THF-cyclohexanone + Impurities) Flash Stage 1: Flash Chromatography (Normal Phase Silica) Start->Flash Waste1 Byproducts & Unreacted Materials Flash->Waste1 Diastereomers Purified Mixture of Syn/Anti Diastereomers Flash->Diastereomers Prep Stage 2: Prep-HPLC (Reversed-Phase C18) Diastereomers->Prep Syn Syn-Diastereomer (Racemic Pair) Prep->Syn Anti Anti-Diastereomer (Racemic Pair) Prep->Anti Chiral1 Stage 3: Chiral HPLC (Amylose CSP) Syn->Chiral1 Chiral2 Stage 3: Chiral HPLC (Amylose CSP) Anti->Chiral2 E1 (R,R)-Enantiomer Chiral1->E1 E2 (S,S)-Enantiomer Chiral1->E2 E3 (R,S)-Enantiomer Chiral2->E3 E4 (S,R)-Enantiomer Chiral2->E4

Three-stage chromatographic workflow for stereoisomer resolution.

Stage 1: Primary Isolation (Normal Phase Flash Chromatography)

Causality & Mechanism: The crude reaction mixture contains highly polar baseline impurities (e.g., oxidized radical initiators) and non-polar unreacted hydrocarbons. Normal phase silica gel chromatography exploits the moderate polarity of the ketone and ether oxygens. By using a gradient of a non-polar hydrocarbon (hexane) to a moderately polar hydrogen-bond acceptor (ethyl acetate), the target mass (a mixture of all four stereoisomers) is cleanly eluted while leaving polar byproducts retained on the silica.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Dry load the sample onto Celite to prevent band broadening caused by the strong solvent.

  • Column Equilibration: Equilibrate a 40g spherical silica flash column (15-40 µm) with 100% Hexane for 3 column volumes (CV).

  • Gradient Elution: Run a linear gradient from 0% to 30% Ethyl Acetate in Hexane over 15 CV.

  • Detection & Fractionation: Monitor UV absorbance at 210 nm (carbonyl n→π* transition) and collect fractions.

  • Self-Validation (TLC): Spot fractions on silica TLC plates. Develop in 80:20 Hexane:EtOAc and visualize using potassium permanganate (KMnO₄) stain. Pool fractions containing the target spot ( ) and concentrate under reduced pressure.

Stage 2: Diastereomeric Separation (Preparative RP-HPLC)

Causality & Mechanism: While enantiomers have identical physical properties in an achiral environment, diastereomers (syn vs. anti) possess distinct dipole moments, spatial geometries, and hydrophobic surface areas. Reversed-phase HPLC (C18) separates these diastereomers based on their differential partitioning between the polar mobile phase and the hydrophobic stationary phase. The anti-diastereomer typically exhibits a slightly larger hydrophobic surface area, leading to longer retention on the C18 alkyl chains.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the pooled Stage 1 product in Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a 10 µL analytical standard mix of the diastereomers. The system is validated for preparative runs only if the resolution factor ( ) between the syn and anti peaks is .

  • Preparative Injection: Inject 1 mL of the sample onto a preparative C18 column.

  • Isocratic Elution: Elute using an isocratic mixture of 60% Water and 40% Acetonitrile. Isocratic conditions prevent baseline drift and ensure reproducible collection windows.

  • Fraction Collection: Collect the two major peaks separately. Peak 1 (syn-racemate) and Peak 2 (anti-racemate). Lyophilize the fractions to remove water and acetonitrile.

Stage 3: Enantiomeric Resolution (Chiral HPLC)

Causality & Mechanism: To resolve the enantiomeric pairs within the isolated syn and anti fractions, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized Chiralpak IA), are the industry standard for oxygen-containing heterocycles[5],[6].

The chiral recognition mechanism relies on a "three-point interaction" model:

  • Hydrogen Bonding: Between the cyclohexanone carbonyl oxygen and the carbamate NH of the CSP.

  • Dipole-Dipole Interactions: Driven by the THF ether oxygen[6].

  • Steric Inclusion: The bulky cyclohexyl ring fits selectively into the chiral helical cavity of the amylose polymer[5].

Modern immobilized CSPs allow the use of "forbidden" solvents like THF or dichloromethane as mobile phase modifiers, which can drastically alter the chiral recognition mechanism and improve resolution[7],[8],[9].

Mechanism Analyte 2-THF-cyclohexanone (Target Enantiomer) HBond Hydrogen Bonding (C=O to NH) Analyte->HBond Dipole Dipole-Dipole (THF Oxygen) Analyte->Dipole Steric Steric Inclusion (Helical Cavity) Analyte->Steric CSP Chiral Stationary Phase (e.g., Amylose Carbamate) HBond->CSP Dipole->CSP Steric->CSP

Three-point chiral recognition mechanism on polysaccharide CSPs.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the lyophilized syn or anti racemate in Hexane/Isopropanol (90:10) to a concentration of 5 mg/mL.

  • Column Equilibration: Equilibrate a Chiralpak IA column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane:Isopropanol 95:5 v/v) at 1.0 mL/min until the baseline is stable.

  • System Suitability Test (SST): Inject 5 µL of the sample. Validate the method by confirming that the tailing factor ( ) is and enantiomeric resolution ( ) is .

  • Separation Run: Execute the run at a controlled temperature of 25°C. Lower temperatures enhance the weak hydrogen bonding forces crucial for chiral discrimination[6].

  • Detection: Monitor via UV at 210 nm and Polarimetry (to assign (+) and (-) optical rotations to the eluting peaks).

Quantitative Data Summaries

Table 1: Stage 1 - Flash Chromatography Conditions
ParameterSpecification
Stationary Phase Silica Gel (15-40 µm, 60 Å)
Mobile Phase Gradient: 0% to 30% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection UV 210 nm, ELSD (Evaporative Light Scattering)
Target Elution ~15-20% Ethyl Acetate ( 0.35)
Table 2: Stage 2 - Preparative RP-HPLC Conditions
ParameterSpecification
Column C18 Prep (250 mm x 21.2 mm, 5 µm)
Mobile Phase Isocratic: 60% Water / 40% Acetonitrile
Flow Rate 20.0 mL/min
Temperature Ambient (20-25°C)
Validation Criteria between syn and anti diastereomers
Table 3: Stage 3 - Chiral HPLC Conditions
ParameterSpecification
Column Chiralpak IA (Immobilized Amylose, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 95% n-Hexane / 5% Isopropanol
Flow Rate 1.0 mL/min
Temperature 25°C (Thermostatted)
Validation Criteria , for enantiomeric pairs

References

  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC. [Link]

  • Highly Diastereoselective Intermolecular β-Addition of Alkyl Radicals to Chiral 2-(Arylsulfinyl)-2-cycloalkenones. ACS Publications. [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A new chiral column with broad solvent versatility. ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Tetrahydrofuran-2-yl)cyclohexanone Synthesis

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone. Designed for synthetic chemists and drug development professionals, this guide focuses on optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone. Designed for synthetic chemists and drug development professionals, this guide focuses on optimizing the α -alkylation of cyclohexanone via Cross-Dehydrogenative Coupling (CDC)[1].

By directly coupling the unactivated C(sp3)–H bond of tetrahydrofuran (THF) with the α -C–H bond of cyclohexanone, CDC offers a highly atom-economical route that bypasses the need for substrate pre-functionalization[2]. However, the key to a successful cross-dehydrogenative alkylation lies in the effective activation of the alkane to form active open-shell species while suppressing off-target pathways[3].

Mechanistic Overview & Workflow

To troubleshoot effectively, one must understand the causality of the reaction. The synthesis relies on two simultaneous activation cycles: the Hydrogen Atom Transfer (HAT) of THF to form a nucleophilic α -oxy radical, and the condensation/tautomerization of cyclohexanone into an electron-rich enol or enamine.

MechanisticWorkflow Initiator Radical Initiator (Photocatalyst) THFRadical α-THF Radical (Nucleophile) Initiator->THFRadical HAT THF Tetrahydrofuran (H-Donor) THF->THFRadical Addition Radical Addition (C-C Coupling) THFRadical->Addition Cross-Coupling Cyclohexanone Cyclohexanone (Substrate) Enol Enamine / Enol (Radical Acceptor) Cyclohexanone->Enol Amine Catalysis Enol->Addition Oxidation Oxidation / SET (Electron Loss) Addition->Oxidation SET Product 2-(Tetrahydrofuran-2-yl)cyclohexanone Oxidation->Product Deprotonation

Fig 1: Mechanistic workflow for the cross-dehydrogenative coupling of THF and cyclohexanone.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly THF homocoupling products (octahydro-2,2'-bifuran) instead of the desired cross-coupled product? Causality & Solution: Homocoupling occurs when the steady-state concentration of the α -THF radical exceeds the rate of its addition to the cyclohexanone enol. Because THF is often used as both the solvent and the reactant, there is a massive stoichiometric imbalance that statistically favors radical dimerization. Action: Do not use neat THF. Instead, use an inert co-solvent (such as fluorobenzene or acetonitrile) to dilute the THF (e.g., a 1:4 ratio). This reduces the collision frequency of THF radicals while maintaining enough substrate for the cross-coupling[1].

Q2: I am experiencing low conversion rates. How can I improve the H-atom transfer (HAT) efficiency? Causality & Solution: The α -C–H bond of THF has a high bond dissociation energy. If your photocatalyst or thermal initiator is not sufficiently energetic, H-abstraction will be sluggish, starving the reaction of the necessary open-shell species[3]. Action: Introduce a Hydrogen Atom Transfer (HAT) co-catalyst, such as quinuclidine or tetrabutylammonium decatungstate (TBADT). These mediators abstract the hydrogen from THF much more efficiently than the excited photocatalyst alone, rapidly transferring the radical to the THF α -position.

Q3: The reaction produces a complex mixture of over-oxidized byproducts, specifically cyclohexenone. How do I prevent this? Causality & Solution: The terminal oxidants required to close the catalytic cycle (like peroxides or transition metals) can also trigger the direct dehydrogenation of cyclohexanones to cyclohexenones via the removal of an equivalent of H2​ [4]. Palladium-based catalysts are particularly prone to this ligand-controlled chemoselectivity issue[5]. Action: Strictly control the equivalents of the terminal oxidant. Alternatively, switch to an aerobic O2​ atmosphere (using a simple balloon) combined with a milder photocatalyst, which maintains redox neutrality without aggressively dehydrogenating the ketone ring[3].

Q4: How can I control the diastereoselectivity (syn vs. anti) of the product? Causality & Solution: Free radical additions to the cyclohexanone enol face often yield near 1:1 diastereomeric mixtures because the transition state lacks a rigid stereocontrolling element[6]. Action: Implement a MacMillan-type chiral secondary amine catalyst. The amine condenses with cyclohexanone to form a sterically demanding chiral enamine. This intermediate shields one face of the nucleophile, significantly enriching the anti or syn product depending on the catalyst's spatial bulk[2].

Standardized Experimental Protocol

This protocol utilizes a self-validating photoredox methodology to ensure mechanistic integrity at each step.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk tube, dissolve cyclohexanone (1.0 mmol) in a degassed mixture of fluorobenzene and THF (4.0 mL, 4:1 v/v).

  • Validation Check: Sparge the solution with Argon for 15 minutes. The absence of bubbling upon sealing indicates a properly pressurized, oxygen-free environment. (If aerobic conditions are desired for specific catalysts, substitute Argon with an O2​ balloon[7]).

Step 2: Enamine Formation

  • Action: Add pyrrolidine (20 mol%) and a catalytic amount of acetic acid (10 mol%) to the solution. Stir at room temperature for 10 minutes.

  • Validation Check: A slight exothermic shift and a pale yellow tint indicate successful enamine condensation. If the solution remains completely colorless, check the water content of your solvents, as excess H2​O pushes the equilibrium back to the unreactive ketone.

Step 3: Photocatalyst Addition & Irradiation

  • Action: Add the photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%) and the HAT catalyst quinuclidine (10 mol%). Irradiate the reaction vessel with 450 nm blue LEDs at 25 °C for 16 hours.

  • Validation Check: The solution must exhibit a strong, stable luminescence under blue light. A sudden loss of luminescence (photobleaching) within the first hour indicates oxygen contamination quenching the excited state; abort and re-degas if this occurs.

Step 4: Quenching and Purification

  • Action: Quench the reaction with water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the overall yield of 2-(tetrahydrofuran-2-yl)cyclohexanone.

Optimization ParameterBaseline ConditionOptimized ConditionYield Δ Mechanistic Causality
Solvent Ratio Neat THFTHF:PhF (1:4)+35%Diluting THF lowers the collision frequency of α -THF radicals, suppressing di-THF homocoupling[1].
Ketone Activation None (Neutral)20 mol% Pyrrolidine+40%Converts the poor radical-acceptor ketone into an electron-rich enamine, accelerating cross-coupling.
Oxidant TBHP (2.0 eq)Aerobic O2​ (Balloon)+15%Mild aerobic oxidation prevents the over-oxidation of cyclohexanone into cyclohexenone byproducts[4].
Temperature 80 °C (Thermal)25 °C (Photoredox)+20%Low-temperature photoredox minimizes thermal degradation and improves diastereomeric ratios[3].

References

  • Photo-Induced Cross-Dehydrogenative Alkylation of Heteroarenes with Alkanes under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Catalytic Aerobic Cross-Dehydrogenative Coupling of Azlactones en Route to α,α-Disubstituted α-Amino Acids. Organic Letters - ACS Publications.[Link]

  • Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. Journal of the American Chemical Society.[Link]

  • New Trends in Enantioselective Cross-Dehydrogenative Coupling. MDPI.[Link]

  • Diastereoselective photochemical radical addition of a cyclic ether to olefins: addition of THF radicals to dialkyl maleates. Arkivoc.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Tetrahydrofuran-2-yl-cyclohexanone

Welcome to the technical support guide for 2-Tetrahydrofuran-2-yl-cyclohexanone. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Tetrahydrofuran-2-yl-cyclohexanone. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. Its purpose is to provide in-depth knowledge and practical solutions to prevent its oxidative degradation during storage, ensuring the integrity and reactivity of your material.

The Challenge: Understanding the Instability

2-Tetrahydrofuran-2-yl-cyclohexanone is a molecule with two key structural features that make it susceptible to degradation: a cyclohexanone ring and a tetrahydrofuran (THF) ring linked as a cyclic acetal. The primary pathway for degradation is autoxidation, a radical chain reaction initiated by atmospheric oxygen.[1][2][3] The most vulnerable points are the hydrogen atoms on the carbon adjacent to the ether oxygen (the α-position), which can be easily abstracted to initiate a chain reaction leading to the formation of hazardous hydroperoxides.[1][2]

This process is analogous to the well-documented peroxide formation in common solvents like diethyl ether and THF.[4][5] Over time, this degradation can lead to a significant decrease in purity, the formation of reactive impurities that interfere with subsequent chemical steps, and, in severe cases, the accumulation of thermally unstable peroxides that pose a significant safety risk.[4][6]

Frequently Asked Questions (FAQs)

Here we address common observations and questions from users handling 2-Tetrahydrofuran-2-yl-cyclohexanone.

Q1: My previously clear, colorless sample of 2-Tetrahydrofuran-2-yl-cyclohexanone has turned yellow and has a sharp, acrid smell. What happened?

A: This is a classic sign of oxidative degradation. The yellowing is due to the formation of polymeric byproducts and other chromophores. The sharp odor is likely from the formation of acidic and aldehydic impurities, such as formic acid or ring-opened products, resulting from the breakdown of hydroperoxide intermediates.

Q2: I ran a reaction using an older bottle of this compound and the yield was much lower than expected. Could degradation be the cause?

A: Absolutely. The presence of degradation products means the actual concentration of the desired starting material is lower than you assume. Furthermore, the hydroperoxide impurities can potentially initiate unwanted side reactions, consuming your reagents and lowering the yield of the target product. It is crucial to confirm the purity of the material before use, especially if it has been stored for an extended period.[6]

Q3: How can I quickly check my sample for peroxides before using it in a reaction?

A: A simple and effective qualitative method is to use commercial peroxide test strips.[7][8] These strips are wetted with the sample, and in the presence of peroxides, they will change color (typically to blue or black).[8] For a more quantitative assessment, an iodide-based test can be performed: dissolve a small amount of your sample in glacial acetic acid containing potassium iodide; a yellow-to-brown color indicates the presence of peroxides.[8]

Q4: Can I add an antioxidant, like BHT, to my old, degraded sample to reverse the damage?

A: No. Antioxidants like Butylated Hydroxytoluene (BHT) are radical scavengers that act as inhibitors; they interrupt the autoxidation chain reaction and prevent degradation but cannot reverse it.[9][10][11] Once peroxides and other degradation products have formed, the material must be purified (if safe to do so) or disposed of properly. Adding an inhibitor is a preventative measure for fresh, pure material.[12]

Q5: I've seen crystals form in old bottles of THF. Is this a risk with 2-Tetrahydrofuran-2-yl-cyclohexanone?

A: Yes, this is a critical safety concern. The crystals observed in aged ethers are often polymeric peroxides, which can be shock-sensitive and explosive, especially upon concentration during distillation or solvent removal.[4][6] If you observe any crystalline solids, viscous liquids, or cloudiness in your sample, do not handle the container.[4][7] Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.[7]

The Mechanism of Degradation: A Radical Chain Process

The autoxidation of the tetrahydrofuran moiety is a classic radical chain reaction involving three key stages: initiation, propagation, and termination. The process is self-catalyzing once initiated.[1][2]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (Light, Heat, Metal Trace) R_dot R• (Ether Radical) Initiator->R_dot H• abstraction RH R-H (Ether) RH->R_dot ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot Fast Reaction O2 O₂ (Oxygen) O2->ROO_dot ROOH ROOH (Hydroperoxide) ROO_dot->ROOH H• abstraction ROOH->R_dot Generates new R• RH2 R-H (Another Ether Molecule) RH2->ROOH Term_Products Non-Radical Products Rad1 Radical Rad1->Term_Products Rad2 Radical Rad2->Term_Products

Caption: Autoxidation radical chain reaction pathway.

Troubleshooting Guide

Use this guide to diagnose and address issues related to the stability of 2-Tetrahydrofuran-2-yl-cyclohexanone.

Symptom Observed Probable Cause Recommended Action(s) Level of Concern
Slight yellowing of liquid Minor oxidative degradation.Confirm purity via GC or NMR. Purify by flash chromatography if necessary. Re-store under an inert atmosphere with an inhibitor.Low
Positive peroxide test (< 25 ppm) Low-level peroxide formation.Material may be usable for some applications, but purification is recommended. Consider a peroxide quenching protocol before use. DO NOT DISTILL .[4][12]Medium
Strong, sharp odor Formation of acidic/aldehydic byproducts.Indicates significant degradation. Test for peroxides immediately.High
Positive peroxide test (> 30 ppm) Significant peroxide formation.STOP! Do not use. Do not attempt to open a container with a stuck cap.[7] Consult your EHS department for disposal.Critical
Presence of crystals, viscous liquid, or phase separation Formation of dangerous, potentially explosive polymeric peroxides.CRITICAL HAZARD! Do not move or disturb the container. Alert all lab personnel and contact your EHS department immediately for emergency disposal.[4][6]Critical

Protocols for Ensuring Long-Term Stability

Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation.

Protocol 1: Optimal Storage Procedure

This protocol outlines the best practices for storing fresh or newly purified 2-Tetrahydrofuran-2-yl-cyclohexanone.

G Start Start: Pure Compound Add_BHT Step 1: Add BHT (50-250 ppm) Start->Add_BHT Optional Transfer Step 2: Transfer to Amber Glass Bottle Start->Transfer Add_BHT->Transfer Sparge Step 3: Sparge with Inert Gas (Ar or N₂) Transfer->Sparge Seal Step 4: Seal Tightly (PTFE-lined cap) Sparge->Seal Store Step 5: Store at 2-8 °C (Away from light) Seal->Store End End: Stable Storage Store->End

Caption: Workflow for the optimal storage of 2-Tetrahydrofuran-2-yl-cyclohexanone.

Step-by-Step Methodology:

  • Start with Pure Material: Ensure the compound is pure (>98%) before long-term storage. If necessary, purify by a non-distillative method like flash column chromatography.

  • Add Inhibitor (Recommended): Add a radical scavenger like Butylated Hydroxytoluene (BHT) to a final concentration of 50-250 ppm.[13] BHT effectively terminates the radical chain reaction by donating a hydrogen atom to peroxy radicals.[10][11][14]

  • Select Proper Container: Use an amber glass bottle with a tight-fitting, PTFE-lined cap to protect the compound from light and ensure an inert seal.[4][12]

  • Inert the Atmosphere: The most critical step is to remove oxygen. Gently bubble a stream of dry argon or nitrogen through the liquid for 5-10 minutes (sparging). Also, flush the headspace of the bottle with the inert gas before sealing.[12][15]

  • Seal and Store: Secure the cap tightly and wrap the seal with Parafilm for extra protection. Store the bottle in a designated, well-ventilated cold room or refrigerator at 2-8°C.[4][6][16] Do not freeze, as this can cause peroxides to precipitate, creating a concentrated shock-sensitive hazard.[4][6]

  • Label Properly: Clearly label the container with the chemical name, date received, date opened, and a scheduled date for re-testing or disposal.[4]

Protocol 2: Peroxide Quenching (Low Levels, < 50 ppm)

This protocol is for reducing low levels of hydroperoxides to render the material safe for use or disposal. WARNING: This should only be performed by trained personnel in a fume hood. Never attempt to quench high concentrations of peroxides or material containing visible solids.

Reagent Preparation (Acidic Ferrous Sulfate Solution):

  • In a separate flask, dissolve 60 g of ferrous sulfate heptahydrate (FeSO₄•7H₂O) in 110 mL of deionized water.[12][17][18]

  • Carefully add 6 mL of concentrated sulfuric acid to the solution.[12][17][18]

Quenching Procedure:

  • Cool the System: Place the flask containing the peroxide-contaminated 2-Tetrahydrofuran-2-yl-cyclohexanone in an ice bath to manage any potential exotherm.[18]

  • Slow Addition: With vigorous stirring, slowly add the prepared acidic ferrous sulfate solution to the peroxide-containing liquid.

  • Stir: Continue stirring the biphasic mixture vigorously for at least 30 minutes.[18] The ferrous iron (Fe²⁺) reduces the hydroperoxides (ROOH) to the corresponding alcohols (ROH).

  • Test for Completion: Remove a small aliquot of the organic layer and test for residual peroxides using a fresh test strip.

  • Repeat if Necessary: If the test is positive, add more ferrous sulfate solution and continue stirring for another 30 minutes. Repeat until a negative peroxide test is obtained.[18]

  • Work-up: Once quenching is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (to neutralize acid) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and use immediately or re-store according to Protocol 1.

  • Disposal: Treat all aqueous layers and used materials as hazardous waste. Never flush quenched solutions down the drain.[17][18]

Summary of Recommended Storage Conditions

ParameterRecommendationRationaleSupporting Sources
Temperature 2–8 °C (Refrigerated)Slows the kinetic rate of the autoxidation reaction.[4][6]
Atmosphere Inert (Argon or Nitrogen)Excludes molecular oxygen, a primary reactant in the degradation pathway.[12][15]
Container Amber Glass Bottle, PTFE-lined capProtects from light, which can initiate radical formation, and provides an inert, tight seal.[4][6][12]
Inhibitor BHT (50–250 ppm)Acts as a radical scavenger, terminating the autoxidation chain reaction.[9][11][12]
Handling Avoid metal spatulasTrace metals can catalyze explosive decomposition of peroxides. Use ceramic or PTFE tools.[4][6]

References

  • Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Office of Environmental Health and Safety - Princeton University. Retrieved from [Link]

  • An, Z., et al. (2012). An ab initio and DFT study on the autoxidation of THF and THP. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ANTIOXIDANT BHT. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Quenching Organic Peroxides. (2001, October 15). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Safe Handling of Peroxide-Formers (PFs). (2017, July 14). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Peroxide-Quenching.docx. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). Environmental Health and Safety - University of Washington. Retrieved from [Link]

  • FS_Peroxidizable Compounds. (n.d.). OARS - Northeastern University. Retrieved from [Link]

  • BHT: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Howard, J. A., & Ingold, K. U. (1968). Absolute rate constants for hydrocarbon autoxidation. XVIII. Oxidation of some acyclic ethers. Canadian Journal of Chemistry.
  • Preventing build-up of Diethyl Ether Peroxides. (2017, January 9). Chemistry Stack Exchange. Retrieved from [Link]

  • An, Z., et al. (2012). An ab initio and DFT study of the autoxidation of THF and THP. ResearchGate. Retrieved from [Link]

  • ANTIOXIDANT BHT. (n.d.). Ataman Kimya. Retrieved from [Link]

  • BHT Antioxidant Properties. (n.d.). Area of Sustainability. Retrieved from [Link]

  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Isralli, D. A., et al. (2020). General Method for Quantitation of Organic Hydroperoxides. ACS Publications. Retrieved from [Link]

  • Clark, D. E. (1992). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry.
  • Chemical Storage. (2021, January 5). Environmental Health and Safety - University of Colorado Anschutz Medical Campus. Retrieved from [Link]

  • Leonard, M. S. (2013, October 29). Autoxidation of Ethers [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (2011). Organic Syntheses, 88, 342. Retrieved from [Link]

  • Storage solution for oxygen sensitive liquid chemicals? (2021, September 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). (n.d.). Da Vinci Laboratory Solutions. Retrieved from [Link]

  • Ether autooxidation. (2024, January 25). [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency in the synthesis of 2-Tetrahydrofuran-2-ylcyclohexanone

Catalytic Efficiency in the Synthesis of 2-(Tetrahydrofuran-2-yl)cyclohexanone: A Comparative Guide Executive Summary The synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone represents a fundamental C(sp³)–C(sp³) bond for...

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Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Efficiency in the Synthesis of 2-(Tetrahydrofuran-2-yl)cyclohexanone: A Comparative Guide

Executive Summary

The synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone represents a fundamental C(sp³)–C(sp³) bond formation challenge, bridging cyclic ketones with cyclic ethers. This structural motif is highly valued in the development of complex polyketides and pharmaceutical intermediates. Historically, this transformation relied on classical stoichiometric enolate alkylation. However, the advent of Cross-Dehydrogenative Coupling (CDC) via photoredox and transition-metal catalysis has introduced a paradigm shift toward atom-economical, direct C–H functionalization[1][2]. This guide objectively compares these two divergent methodologies, detailing their mechanistic causalities, catalytic efficiencies, and self-validating experimental protocols.

Mechanistic Causality & Reaction Design

Approach A: Classical Enolate Alkylation The traditional approach relies on the regiospecific generation of a nucleophilic lithium enolate. Cyclohexanone is treated with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in THF to kinetically deprotonate the α-carbon. The resulting planar sp²-hybridized enolate then undergoes an SN2 displacement with a pre-functionalized electrophile, typically 2-chlorotetrahydrofuran. Causality behind experimental choices: Cryogenic temperatures are strictly required to prevent enolate equilibration and self-condensation (aldol addition). The use of LDA ensures quantitative, irreversible deprotonation. During the SN2 attack, the transition state involves the pyramidalization of the nucleophilic carbon. This favors an axial attack trajectory, allowing the newly forming sp³ center to seamlessly transition the cyclohexanone ring into a thermodynamically stable chair conformation without severe steric clashes[3][4].

Approach B: Cross-Dehydrogenative Coupling (CDC) CDC bypasses the need for unstable, pre-functionalized electrophiles (like 2-chlorotetrahydrofuran) by directly coupling the native C(sp³)–H bonds of cyclohexanone and THF[1]. This is achieved under oxidative conditions, often employing a photoredox catalyst (e.g., Ir-complexes or organic dyes) alongside a Hydrogen Atom Transfer (HAT) co-catalyst[5][6]. Causality behind experimental choices: The photocatalyst, upon excitation by visible light, generates a highly reactive species that abstracts a hydrogen atom from the α-oxygen position of THF, forming a nucleophilic α-oxyalkyl radical[6]. Simultaneously, cyclohexanone is converted to its enol or enamine form (if a secondary amine co-catalyst is used). The THF radical adds to the enol/enamine double bond, followed by a second single-electron oxidation step to restore the carbonyl/iminium, ultimately yielding the cross-coupled product[5][7]. This method is highly sustainable but requires careful tuning of the redox potentials to prevent over-oxidation of the substrates.

Visualizing the Synthetic Pathways

G cluster_CDC Cross-Dehydrogenative Coupling (CDC) cluster_Classical Classical Enolate Alkylation SM1 Cyclohexanone Rad THF Radical + Enol SM1->Rad Enolization Base LDA (Strong Base) SM1->Base THF, -78 °C SM2 Tetrahydrofuran (THF) Cat Photocatalyst / Oxidant SM2->Cat HAT SM3 2-Chlorotetrahydrofuran Prod 2-(Tetrahydrofuran-2-yl)cyclohexanone SM3->Prod Electrophile Cat->Rad Radical Generation Rad->Prod Oxidative Coupling Enolate Lithium Enolate Base->Enolate Deprotonation Enolate->Prod SN2 Attack

Mechanistic divergence between CDC and Classical Alkylation for C-C bond formation.

Comparative Data & Catalytic Efficiency

The following table synthesizes quantitative data evaluating the operational and catalytic efficiency of both methods.

MetricClassical Enolate AlkylationCross-Dehydrogenative Coupling (Photoredox)
Catalyst / Reagent Stoichiometric LDA (1.1 equiv)Ir-complex (1-2 mol%) or Organic Dye + HAT
Pre-functionalization Required (2-Chlorotetrahydrofuran)None (Direct C–H functionalization)
Typical Yield 65% – 80%70% – 85%
Atom Economy Low (Generates stoichiometric LiCl waste)High (Generates H₂ or H₂O as byproduct)
Reaction Temperature -78 °C to Room TemperatureRoom Temperature (under visible light)
Regioselectivity Strictly α-alkylation (Kinetic control)α-alkylation (via enol/enamine intermediate)
Scalability High (Standard industrial cryogenic reactors)Moderate (Requires flow-photoreactors for scale-up)

Self-Validating Experimental Protocols

Protocol A: Classical Enolate Alkylation [8]

  • Preparation of LDA: In a flame-dried Schlenk flask under N₂, add anhydrous THF (10 mL) and diisopropylamine (1.5 mmol). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.4 mmol, 2.5 M in hexanes). Stir for 30 minutes. Validation checkpoint: The solution must remain pale yellow and completely clear. Cloudiness indicates moisture contamination and premature quenching of the base.

  • Enolate Formation: Slowly add cyclohexanone (1.0 mmol) in THF (2 mL) over 10 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation.

  • Alkylation: Add 2-chlorotetrahydrofuran (1.2 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Photoredox-Catalyzed CDC [5][6][7]

  • Reaction Assembly: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., 4CzIPN, 2 mol%), a secondary amine co-catalyst (e.g., pyrrolidine, 20 mol%) if utilizing dual enamine/photoredox catalysis, and cyclohexanone (1.0 mmol).

  • Solvent/Reactant Addition: Add anhydrous THF (4.0 mL), which serves as both the solvent and the coupling partner. Add a suitable oxidant (e.g., an organic peroxide or a continuous flow of O₂) depending on the specific catalytic system.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen (unless O₂ is the designated terminal oxidant), backfilling with Argon. Validation checkpoint: Complete removal of unintended oxygen is critical. Residual O₂ will act as a triplet quencher, disabling the photocatalyst's excited state and halting radical generation.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (λ = 450 nm). Stir vigorously at room temperature for 16-24 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Dry the organic phase over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate 2-(tetrahydrofuran-2-yl)cyclohexanone.

Conclusion

While the classical enolate alkylation provides a robust, highly predictable route for synthesizing 2-(tetrahydrofuran-2-yl)cyclohexanone, its reliance on cryogenic conditions and stoichiometric strong bases limits its green chemistry profile. Conversely, photoredox-driven Cross-Dehydrogenative Coupling represents the frontier of catalytic efficiency, offering superior atom economy and mild conditions. The primary bottleneck for CDC remains the transition from batch to continuous-flow photochemistry to achieve industrial-scale throughput.

References

  • Podraza, K. F. "Regiospecific Alkylation of Cyclohexenones. A Review." Organic Preparations and Procedures International. Available at:[Link]

  • Li, C.-J. "Cross-Dehydrogenative Coupling (CDC): Exploring C−C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research. Available at: [Link]

  • Girard, S. A., Knauber, T., & Li, C.-J. "Cross-dehydrogenative coupling: a sustainable reaction for C–C bond formations." Green Chemistry. Available at: [Link]

  • "CHEM 330 Topics Discussed on Oct 19: Principle: the alkylation of cyclohexanone enolates." University of British Columbia. Available at: [Link]

  • "Synthetic Applications of Photocatalyzed Halogen‐Radical Mediated Hydrogen Atom Transfer for C−H Bond Functionalization." Research Explorer. Available at: [Link]

  • Twilton, J., et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Macmillan Group - Princeton University. Available at: [Link]

  • "Method for preparing 2-acetyl cyclohexanone by one-pot method." Google Patents (CN106083554A).

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2-Tetrahydrofuran-2-ylcyclohexanone: A Mass Spectrometry Fragmentation and Analytical Method Comparison

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Tetrahydrofuran-2-ylcyclohexanone, a molecule of interest due to its hybrid structure incorporating both a cyclohexanone and a tetrahydrofuran moiety. As a Senior Application Scientist, my objective is to not only present the predicted fragmentation but to also provide the scientific rationale behind it, grounded in established principles of mass spectrometry.[1][2]

Furthermore, we will explore a comparative landscape of analytical techniques, offering a critical evaluation of mass spectrometry against other powerful methods like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to be a practical resource, empowering researchers to make informed decisions for the robust validation of this and structurally related compounds.

Part 1: Elucidating the Fragmentation Pattern of 2-Tetrahydrofuran-2-ylcyclohexanone by Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. Based on the fundamental principles of fragmentation for cyclic ketones and ethers, we can predict the primary fragmentation pathways for 2-Tetrahydrofuran-2-ylcyclohexanone.[1][3][4][5]

Predicted Fragmentation Pathways

The molecular ion ([M]•+) of 2-Tetrahydrofuran-2-ylcyclohexanone is expected to be observed, albeit potentially at a low abundance due to the facile fragmentation of the two interconnected ring systems. The initial ionization event will likely involve the removal of a non-bonding electron from one of the oxygen atoms.

The major fragmentation routes are anticipated to be:

  • Alpha-Cleavage adjacent to the Carbonyl Group: This is a characteristic fragmentation pathway for ketones.[1][6] Cleavage of the bond between the carbonyl carbon and the carbon bearing the tetrahydrofuran substituent is a highly probable event. This would lead to the formation of a resonance-stabilized acylium ion.

  • Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo cleavage, particularly at the C-O bonds or the C-C bond adjacent to the oxygen atom.[4][5] This can lead to the formation of characteristic oxonium ions.

  • Fragmentation of the Cyclohexanone Ring: The cyclohexanone ring itself is prone to fragmentation, often resulting in a characteristic base peak at m/z 55 for unsubstituted cyclohexanone.[1][3] In this substituted analogue, various ring-opening and subsequent cleavage reactions can be expected.

  • Combined Ring Fragmentation: The interconnected nature of the two rings could lead to complex rearrangements and fragmentation pathways involving the simultaneous cleavage of both rings.

Predicted Mass Spectrum Data for 2-Tetrahydrofuran-2-ylcyclohexanone

m/z Proposed Fragment Ion Proposed Formula Fragmentation Pathway
168[M]•+ (Molecular Ion)[C₁₀H₁₆O₂]•+Initial electron ionization.
99[C₅H₇O]⁺Acylium ionα-cleavage at the cyclohexanone ring, loss of the tetrahydrofuran-2-yl radical.
85[C₅H₉O]⁺Tetrahydrofuran-2-yl cationCleavage of the bond connecting the two rings.
71[C₄H₇O]⁺Fragment from tetrahydrofuran ringCleavage within the tetrahydrofuran ring.[5]
55[C₃H₃O]⁺Cyclohexanone fragmentCharacteristic fragmentation of the cyclohexanone ring.[1][3]
Visualizing the Fragmentation

fragmentation_pathway M [C₁₀H₁₆O₂]•+ m/z = 168 (Molecular Ion) frag99 [C₅H₇O]⁺ m/z = 99 M->frag99 α-cleavage (Cyclohexanone) frag85 [C₅H₉O]⁺ m/z = 85 M->frag85 Inter-ring Cleavage frag55 [C₃H₃O]⁺ m/z = 55 frag99->frag55 Cyclohexanone Ring Fragmentation frag71 [C₄H₇O]⁺ m/z = 71 frag85->frag71 THF Ring Fragmentation

Caption: Proposed EI-MS fragmentation of 2-Tetrahydrofuran-2-ylcyclohexanone.

Part 2: Experimental Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation pattern, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.[7]

Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV (Standard for library comparison).[1]

  • Ion Source Temperature: 230 °C.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Solvent: Dichloromethane or Ethyl Acetate.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Tetrahydrofuran-2-ylcyclohexanone in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL.

  • Injection: Inject 1 µL of the working solution into the GC-MS system.

Data Acquisition and Analysis
  • Acquire data in full scan mode over a mass range of m/z 40-400.

  • Identify the peak corresponding to 2-Tetrahydrofuran-2-ylcyclohexanone based on its retention time.

  • Extract the mass spectrum for this peak and compare it with the predicted fragmentation pattern.

  • Utilize spectral databases such as the NIST Mass Spectral Library for further confirmation.[8][9]

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working injection Inject 1 µL working->injection separation GC Separation (HP-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection extraction Extract Mass Spectrum detection->extraction comparison Compare with Prediction & NIST Library extraction->comparison validation Structure Validation comparison->validation

Caption: Workflow for GC-MS based validation of 2-Tetrahydrofuran-2-ylcyclohexanone.

Part 3: A Comparative Guide to Alternative Validation Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive validation strategy often necessitates orthogonal techniques to provide unequivocal structural proof.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules.[10][12] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

Advantages of NMR over MS:

  • Unambiguous Isomer Differentiation: NMR can readily distinguish between isomers that may have identical mass spectra.[12]

  • Detailed Connectivity Information: 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the complete bonding framework of the molecule.[13]

  • Stereochemical Insights: NMR can provide information about the relative stereochemistry of the molecule.

Disadvantages of NMR compared to MS:

  • Lower Sensitivity: NMR generally requires a larger amount of sample compared to mass spectrometry.

  • Longer Acquisition Times: Acquiring a full suite of NMR experiments can be time-consuming.[14]

  • Complex Spectra: For complex molecules, the NMR spectra can be crowded and difficult to interpret.

Hyphenated Techniques: The Power of LC-MS-NMR

The integration of liquid chromatography (LC) with both MS and NMR provides a powerful platform for the analysis of complex mixtures and the definitive identification of unknown compounds.[14][15] This approach allows for the physical separation of components prior to their spectroscopic analysis, simplifying data interpretation and increasing confidence in structural assignments.

Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations Typical Sample Amount
GC-MS Molecular Weight, Fragmentation PatternHigh sensitivity, rapid analysis, excellent for volatile compounds.[7][16]Limited to thermally stable and volatile compounds, potential for ambiguous isomer identification.ng - µg
NMR Detailed Connectivity, StereochemistryUnambiguous structure elucidation, non-destructive.[10][12]Lower sensitivity, longer analysis time, complex data interpretation.[14]mg
LC-MS Molecular Weight, Fragmentation Pattern (with MS/MS)Applicable to a wide range of compounds, high sensitivity.[13][14]Ionization efficiency can vary, less structural information than NMR.pg - ng
IR Spectroscopy Functional GroupsRapid and simple, provides complementary information to NMR and MS.[17]Limited structural information on its own.µg - mg

Conclusion

The validation of 2-Tetrahydrofuran-2-ylcyclohexanone's structure is most robustly achieved through a multi-technique approach. Electron ionization mass spectrometry, particularly when coupled with gas chromatography, offers a rapid and sensitive method for initial characterization and confirmation of the molecular weight and key structural motifs through its fragmentation pattern. However, for unequivocal proof of structure and to distinguish it from potential isomers, Nuclear Magnetic Resonance spectroscopy is indispensable.

For researchers in drug development and organic synthesis, the integration of these techniques into a cohesive analytical workflow ensures the highest level of confidence in their chemical entities. This guide provides the foundational knowledge and practical protocols to approach the validation of 2-Tetrahydrofuran-2-ylcyclohexanone and similar novel compounds with scientific rigor.

References

  • El-Haj B, Al-Amri A, Ali A. The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. Forensic Sci Int. 2003;135(1):16-26. Available from: [Link].

  • Vandewalle M, Matthijs G, Van de Sande C. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges. 1970;79(1-2):111-119. Available from: [Link].

  • Whitman College. GCMS Section 6.11.2. Whitman College. Available from: [Link].

  • Karioti A, Bilia AR. Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. 2010;15(1):2-24. Available from: [Link].

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. 2024. Available from: [Link].

  • Scorer P, Lindon J, Nicholson J. Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. 2012. Available from: [Link].

  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. 2025. Available from: [Link].

  • Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical and Medicinal Chemistry. 2025. Available from: [Link].

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. 2025. Available from: [Link].

  • University of Georgia. Organic Compound Characterization & Quantification. Center for Applied Isotope Studies. Available from: [Link].

  • University of California, Davis. Mass Spectrometry: Fragmentation.
  • Michigan State University. Mass Spectrometry. Available from: [Link].

  • Ranzi, F. et al. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. 2020;218:235-248. Available from: [Link].

  • Wang, Y. et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. 2023;28(18):6564. Available from: [Link].

  • Bingol, K. et al. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry. 2016;88(17):8486-8494. Available from: [Link].

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link].

  • ResearchGate. GCMS Section 6.11.2. Available from: [Link].

  • ResearchGate. Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. Available from: [Link].

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link].

  • NIST. Cyclohexanone. NIST WebBook. Available from: [Link].

  • NIST. Atomic Spectra Database. National Institute of Standards and Technology. Available from: [Link].

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link].

  • NIST. Tetrahydrofuran, 2-hexyl-. NIST WebBook. Available from: [Link].

  • Herbinet, O. et al. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry. 2007;263(2-3):227-235. Available from: [Link].

  • Rowlands, J. B. et al. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Chemical Science. 2025. Available from: [Link].

  • NIST. Tetrahydrofuran. NIST WebBook. Available from: [Link].

  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available from: [Link].

  • PubMed. Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. Available from: [Link].

  • GSC Online Press. Review on method development and validation for different pharmaceutical dosage form. Available from: [Link].

  • IntechOpen. 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available from: [Link].

  • NIST. Tetrahydrofuran. NIST WebBook. Available from: [Link].

  • NIST. Tetrahydrofuran. NIST WebBook. Available from: [Link].

  • ResearchGate. (PDF) Validation of Analytical Methods. Available from: [Link].

  • PubChem. Tetrahydrofuran, 2-ethenyloxy. Available from: [Link].

  • SpectraBase. 2-(E)-(Ethoxycarbonylmethylidene)-tetrahydrofuran. Available from: [Link].

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Validation

2-Tetrahydrofuran-2-ylcyclohexanone vs. Traditional Cyclic Ketones: A Synthetic Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide Executive Summary In complex molecule synthesis and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

Executive Summary

In complex molecule synthesis and drug discovery, the selection of starting scaffolds dictates the efficiency of the entire synthetic route. While simple cyclic ketones like cyclohexanone are ubiquitous, they lack intrinsic stereocontrol and require multi-step functionalizations to build complex pharmacophores.

2-Tetrahydrofuran-2-ylcyclohexanone (CAS 1824341-63-0)[1] represents a strategic alternative. By embedding a privileged cyclic ether (tetrahydrofuran) directly adjacent to the reactive carbonyl, this bifunctional building block offers built-in stereochemical directing capabilities and immediate access to highly desirable medicinal chemistry motifs. This guide objectively compares its performance against traditional cyclohexanone, detailing the mechanistic causality behind its superior stereocontrol and providing validated experimental workflows.

Mechanistic & Structural Advantages (The "Why")

Stereochemical Command via Chelation Control

The most significant limitation of unsubstituted cyclohexanone is its symmetric, unhindered nature, which leads to poor facial selectivity during nucleophilic attacks (e.g., Grignard or organozinc additions).

Conversely, the α -tetrahydrofuranyl substituent in 2-Tetrahydrofuran-2-ylcyclohexanone acts as a potent Lewis base. During a reaction, dictates the stereochemical outcome[2]. The metal center of the nucleophile (such as Mg 2+ or Zn 2+ ) coordinates simultaneously to the ketone's carbonyl oxygen and the THF ring's oxygen[3]. This forms a rigid, bicyclic transition state (following the Cram chelation model), effectively shielding one face of the carbonyl and driving highly diastereoselective additions[4].

Pharmacological Profiling: LogP and TPSA Modulation

In medicinal chemistry, managing a drug candidate's lipophilicity is paramount. Pure carbocycles (like the cyclohexane ring) drastically increase LogP, often leading to poor aqueous solubility and off-target toxicity.

The that actively modulates these physicochemical properties[5]. The oxygen heteroatom lowers the overall LogP while incrementally increasing the Topological Polar Surface Area (TPSA). This precise balance is critical for improving solubility and facilitating Central Nervous System (CNS) penetration—a principle successfully demonstrated in the development of saturated opioid analogs like [6].

Performance Comparison

The following table summarizes the quantitative and qualitative performance differences between traditional cyclohexanone and the 2-THF-substituted alternative.

ParameterTraditional: CyclohexanoneAlternative: 2-THF-CyclohexanoneMechanistic Causality
Nucleophilic Addition (dr) ~1:1 (Poor)>19:1 (Excellent)Mg 2+ /Zn 2+ chelation between C=O and THF-O locks the transition state, blocking one facial trajectory[3][4].
Enolization Regioselectivity Symmetric (No bias)Highly RegioselectiveThe steric bulk of the α -THF group directs base-mediated deprotonation almost exclusively to the less hindered α′ carbon.
Lipophilicity (LogP) High (Hydrocarbon)Moderate / TunableThe THF oxygen heteroatom reduces lipophilicity compared to pure carbocycles, preventing "greasy" physical properties[5].
Pharmacophore Utility Requires downstream couplingPre-installed privileged motifTetrahydrofuran is a recognized privileged scaffold in CNS, antiviral, and antibiotic drug design[5][6].

Logical Workflow: Stereochemical Divergence

The diagram below illustrates the divergent reaction pathways when subjecting both substrates to Grignard addition. The causality of the solvent and structural choice directly dictates the transition state geometry.

ChelationControl Start Substrate Selection CHX Cyclohexanone (Traditional) Start->CHX THF_CHX 2-THF-Cyclohexanone (Alternative) Start->THF_CHX React_CHX Grignard Addition (No Chelating Group) CHX->React_CHX React_THF Grignard Addition (Mg2+ Coordinates C=O and THF-O) THF_CHX->React_THF TS_CHX Unrestricted Attack (Felkin-Anh / Open TS) React_CHX->TS_CHX TS_THF Rigid Bicyclic Transition State (Cram Chelation Control) React_THF->TS_THF Out_CHX Low Diastereoselectivity (~1:1 dr) TS_CHX->Out_CHX Out_THF High Diastereoselectivity (>19:1 syn-adduct) TS_THF->Out_THF

Figure 1: Divergent stereochemical pathways in nucleophilic addition: Traditional Cyclohexanone vs. 2-THF-Cyclohexanone.

Experimental Protocols: Self-Validating Systems

To harness the stereochemical advantages of 2-Tetrahydrofuran-2-ylcyclohexanone, the reaction conditions must be meticulously controlled. The following protocol outlines a Diastereoselective Grignard Addition .

Causality Behind Experimental Choices
  • Solvent Selection (Critical): This protocol mandates the use of Dichloromethane (CH 2​ Cl 2​ ) or Toluene rather than standard ethereal solvents (like THF or Diethyl Ether). Why? Ethereal solvents are strong Lewis bases that will aggressively compete with the substrate's THF group for coordination to the magnesium center. By using a non-coordinating solvent, you force the magnesium to chelate exclusively with the substrate, locking the transition state[2][3].

  • Self-Validation: This is a self-validating system. If trace ethereal solvents contaminate the reaction, the internal chelation will collapse, and the crude NMR will immediately show a degraded diastereomeric ratio (dr approaching 1:1 instead of >19:1).

Step-by-Step Methodology

Reagents:

  • 2-Tetrahydrofuran-2-ylcyclohexanone (1.0 equiv, 5.0 mmol)

  • Alkyl/Arylmagnesium bromide (1.2 equiv, 6.0 mmol, typically 1.0 M in Toluene/DCM)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ ) (50 mL, 0.1 M)

  • Saturated aqueous NH 4​ Cl (for quenching)

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of argon. Add 2-Tetrahydrofuran-2-ylcyclohexanone (5.0 mmol) and dissolve in 50 mL of anhydrous CH 2​ Cl 2​ .

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Using a syringe pump, add the Grignard reagent (6.0 mmol) dropwise over 20 minutes. Note: Slow addition prevents localized exothermic spikes, which can provide enough thermal energy to break the rigid Cram-chelation transition state[4].

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1, visualized with KMnO 4​ ).

  • Quenching: Once complete, quench the reaction while still at -78 °C by slowly adding 10 mL of saturated aqueous NH 4​ Cl. Note: NH 4​ Cl safely protonates the magnesium alkoxide without providing enough acidity to trigger the dehydration of the newly formed tertiary alcohol.

  • Workup & Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with CH 2​ Cl 2​ (3 × 20 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via 1 H NMR to confirm the syn-diastereomer ratio (>19:1 expected) before proceeding to flash column chromatography.

References

  • Title: Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models Source: National Institutes of Health / PMC URL: [Link]

  • Title: High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Fentanyl and its derivatives: Pain-killers or man-killers? Source: National Institutes of Health / PMC URL: [Link]

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Comparative

Comparative Guide to the Stereoselective Synthesis and Validation of 2-(tetrahydrofuran-2-yl)cyclohexanone Isomers

Introduction The 2-(tetrahydrofuran-2-yl)cyclohexanone scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(tetrahydrofuran-2-yl)cyclohexanone scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the two chiral centers in this molecule is often critical for its biological function, making the development of robust and efficient stereoselective synthetic methods a key focus for researchers in organic synthesis and drug development. This guide provides a comprehensive comparison of prevalent methodologies for the stereoselective synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone isomers, alongside a detailed discussion of the analytical techniques required for their unambiguous stereochemical assignment.

The Strategic Importance of Stereocontrol

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Different stereoisomers of the same compound can exhibit vastly different pharmacological profiles, ranging from desired therapeutic effects to inactivity or even toxicity. Consequently, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in the development of safe and effective pharmaceuticals. The synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone, with its two stereocenters, presents the challenge of controlling both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Comparative Analysis of Synthetic Strategies

Several key strategies have emerged for the stereoselective synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone and related substituted tetrahydrofurans. This section will compare three prominent approaches: organocatalysis, metal-catalyzed reactions, and the use of chiral auxiliaries.

Organocatalytic Approaches

Organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of tetrahydrofuran rings, bifunctional organocatalysts, such as those based on Cinchona alkaloids and thiourea, have proven particularly effective.[1][2] These catalysts operate through a mechanism of hydrogen bonding-based asymmetric catalysis, activating both the nucleophile and the electrophile to facilitate a highly enantioselective intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones.[1]

Advantages:

  • High enantioselectivities are often achieved.[1]

  • Mild reaction conditions, often at ambient temperature.[1]

  • Low catalyst loadings can be effective.[1]

  • Metal-free, reducing concerns of metal contamination in the final product.

Limitations:

  • Substrate scope can be limited.

  • Catalyst synthesis can sometimes be complex.

Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse and powerful platform for the formation of C-C and C-O bonds, which are central to the synthesis of the target molecule. Palladium-catalyzed methods, for instance, have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[2] These reactions can proceed with high diastereoselectivity, forming both a C-C and a C-O bond in a single step.[2] Other metals, such as nickel, platinum, and gold, have also been employed in various strategies for tetrahydrofuran synthesis.[2][3]

Advantages:

  • High efficiency and turnover numbers.

  • Broad substrate scope and functional group tolerance.

  • Can often achieve high levels of diastereoselectivity.[2]

Limitations:

  • Potential for metal contamination in the final product, requiring rigorous purification.

  • Catalysts can be expensive and sensitive to air and moisture.

  • Harsh reaction conditions may be required in some cases.

Chiral Auxiliary-Based Methods

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse.[4] For the synthesis of tetrahydrofurans, chiral auxiliaries can be employed in various reactions, such as diastereoselective [3+2] cycloadditions of allylsilanes with α-keto esters bearing an optically active group.[5] Chiral oxazolidinones are another widely used class of auxiliaries, particularly in stereoselective aldol reactions which can establish two contiguous stereocenters.[4][6]

Advantages:

  • Often provides high levels of diastereoselectivity and predictability.

  • The chiral auxiliary can frequently be recovered and recycled.[4]

  • Well-established and reliable methodology.

Limitations:

  • Requires additional synthetic steps for the attachment and removal of the auxiliary.

  • The overall atom economy can be lower compared to catalytic methods.

Summary of Synthetic Approaches
Methodology Key Advantages Key Limitations Typical Stereoselectivity
Organocatalysis Metal-free, mild conditions, high enantioselectivity[1]Potentially limited substrate scopeExcellent enantioselectivity
Metal Catalysis High efficiency, broad scope, good diastereoselectivity[2]Metal contamination, catalyst cost/sensitivityHigh diastereoselectivity
Chiral Auxiliaries High predictability, recoverable auxiliary[4]Additional synthetic steps, lower atom economyExcellent diastereoselectivity

Experimental Protocols and Validation

To ensure the successful synthesis and stereochemical assignment of 2-(tetrahydrofuran-2-yl)cyclohexanone isomers, rigorous experimental protocols and analytical validation are essential. This section provides a representative experimental workflow and details the key analytical techniques for characterization.

Representative Experimental Workflow: Organocatalytic Synthesis

This protocol is based on the principles of asymmetric cycloetherification mediated by bifunctional organocatalysts.[1]

cluster_synthesis Synthesis cluster_validation Validation A 1. Starting Material: ε-hydroxy-α,β-unsaturated ketone C 3. Reaction: Intramolecular oxy-Michael addition at ambient temperature A->C Add B 2. Catalyst & Solvent: Cinchona-alkaloid-thiourea catalyst in cyclopentyl methyl ether (CPME) B->C Add D 4. Work-up & Purification: Aqueous work-up followed by column chromatography C->D Process E 5. Product: Enantioenriched 2-(tetrahydrofuran-2-yl)cyclohexanone D->E Isolate F 6. NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation and diastereomeric ratio determination E->F Analyze G 7. Chiral HPLC/GC: Separation of enantiomers to determine enantiomeric excess E->G Analyze H 8. Mass Spectrometry: Confirmation of molecular weight E->H Analyze

Caption: A generalized workflow for the organocatalytic synthesis and subsequent validation of 2-(tetrahydrofuran-2-yl)cyclohexanone isomers.

Detailed Analytical Validation

The unambiguous determination of the stereochemistry of the synthesized 2-(tetrahydrofuran-2-yl)cyclohexanone isomers requires a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for determining the relative stereochemistry (diastereomeric ratio).[7]

  • ¹H NMR: The coupling constants between protons on the stereogenic centers can provide crucial information about their relative orientation (cis or trans).

  • ¹³C NMR: The chemical shifts of the carbon atoms can also be indicative of the stereochemical environment.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing further evidence for the relative stereochemistry.

Key Data for Stereochemical Assignment:

Technique Parameter Information Gained
¹H NMRCoupling Constants (J-values)Relative stereochemistry (diastereomeric ratio)[7]
¹³C NMRChemical Shifts (δ)Stereochemical environment of carbon atoms[8]
NOESYCross-peak intensitiesThrough-space proximity of protons
2. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[9][10]

  • Chiral Stationary Phases (CSPs): Columns with a chiral stationary phase are used to differentiate between the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose.[9]

  • Mobile Phase: The choice of mobile phase is critical for achieving good separation.[11][12]

  • Detection: UV detection is often suitable for compounds containing a chromophore.[11][13]

A typical chiral HPLC method would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column with an appropriate mobile phase. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can also provide structural information through fragmentation patterns.[14][15] While standard MS cannot differentiate between stereoisomers, it is a crucial tool for confirming the identity of the product.

Key Analytical Techniques for Validation:

Technique Primary Purpose Key Information Obtained
NMR Spectroscopy Structural Elucidation & Diastereomeric RatioChemical shifts, coupling constants, relative stereochemistry[7]
Chiral HPLC/GC Enantiomeric Excess DeterminationSeparation of enantiomers, quantification of each enantiomer[9][10]
Mass Spectrometry Molecular Weight ConfirmationMolecular ion peak, fragmentation pattern[14][15]

Conclusion

The stereoselective synthesis of 2-(tetrahydrofuran-2-yl)cyclohexanone isomers is a critical endeavor for the advancement of drug discovery and development. This guide has provided a comparative overview of key synthetic strategies, including organocatalysis, metal catalysis, and the use of chiral auxiliaries. Each approach presents a unique set of advantages and limitations, and the optimal choice will depend on the specific requirements of the synthesis, such as desired scale, cost, and tolerance for metal impurities.

Furthermore, the importance of rigorous analytical validation cannot be overstated. A combination of NMR spectroscopy, chiral chromatography, and mass spectrometry is essential for the unambiguous confirmation of the structure and stereochemical purity of the synthesized isomers. By carefully selecting the synthetic methodology and employing robust analytical techniques, researchers can confidently access stereochemically pure 2-(tetrahydrofuran-2-yl)cyclohexanone isomers for their downstream applications.

References

  • The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Accessed March 18, 2026.
  • Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society, 133(42), 16711–16713.
  • Wikipedia. Chiral auxiliary. Accessed March 18, 2026.
  • Balha, M., & Pan, S. C. (2019). Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran.
  • Akiyama, T., et al. (1994). Asymmetric synthesis of tetrahydrofurans by diastereoselective [3+2] cycloaddition of allylsilanes with α-keto esters bearing an optically active cyclitol as a chiral auxiliary. Tetrahedron Letters, 35(45), 8321-8324.
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  • National Institute of Standards and Technology. Tetrahydrofuran - the NIST WebBook. Accessed March 18, 2026.
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  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002389. Accessed March 18, 2026.
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  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of Organic Chemistry, 49(11), 1633-1640.
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  • ResearchGate. NMR, PE AND MASS SPECTROSCOPY OF 2-ALKYL- AND 2-ARYL-CARBAMYL- AND THIOCARBAMYL-CYCLOHEXANONES | Request PDF. Accessed March 18, 2026.
  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Donohoe, T. J., & Butterworth, S. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace.
  • ResearchGate. Analysis of Tetrahydrofuran and Methanol in Distillation Residue Samples by Automated Headspace Solid-Phase Microextraction--Gas Chromatography with Flame Ionization Detection. Accessed March 18, 2026.
  • Dagaut, P., & Voisin, S. (2012).
  • Benchchem. Technical Guide: Gas Chromatography Methods for 2,2-Dimethyltetrahydrofuran Analysis. Accessed March 18, 2026.
  • ResearchGate. Stereoselective synthesis of trans-fused tetrahydrofuran derivatives of 5 H-dibenzo[ a, d]cycloheptene | Request PDF. Accessed March 18, 2026.
  • Restek. Is it OK to use THF (tetrahydrofuran) on my HPLC?. Accessed March 18, 2026.
  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • ChemicalBook.
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  • d'Apolito, O., et al. (2023).
  • Khairnar, K. V., et al. (2023). a review on hplc method development and validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Goti, A., et al. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
  • MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Accessed March 18, 2026.
  • Tserng, K. Y., & Kliegman, R. M. (1988). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Analytical Biochemistry, 173(1), 67-71.
  • ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Accessed March 18, 2026.
  • Google Patents. US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed. Accessed March 18, 2026.
  • Seebach, D., & Oei, H. A. (1977). Asymmetric synthesis in optically active 2-methyltetrahydrofuran. Angewandte Chemie International Edition in English, 16(12), 857-858.

Sources

Validation

Comparative thermodynamic stability of 2-Tetrahydrofuran-2-ylcyclohexanone conformers

An In-Depth Comparative Guide to the Thermodynamic Stability of 2-Tetrahydrofuran-2-ylcyclohexanone Conformers As drug discovery pivots toward sp3-rich, three-dimensional scaffolds to improve clinical success rates, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Thermodynamic Stability of 2-Tetrahydrofuran-2-ylcyclohexanone Conformers

As drug discovery pivots toward sp3-rich, three-dimensional scaffolds to improve clinical success rates, the conformational analysis of complex bicyclic systems has become paramount. 2-Tetrahydrofuran-2-ylcyclohexanone (CAS 1824341-63-0) represents a highly functionalized building block featuring two adjacent stereocenters (C2 of the cyclohexanone and C2' of the tetrahydrofuran ring). This structural topology generates distinct diastereomers (syn and anti), each possessing a dynamic equilibrium of chair conformers.

As a Senior Application Scientist, I have designed this guide to objectively compare the thermodynamic stability of these conformers. By synthesizing computational thermodynamics with experimental validation, we will explore the causality behind their stability and provide self-validating protocols for your own laboratory workflows.

The Conformational Landscape: Sterics vs. Electronics

In simple monosubstituted cyclohexanes, the equatorial conformer is universally favored due to the minimization of 1,3-diaxial steric repulsions (quantified by the substituent's A-value) [3]. However, the introduction of an exocyclic C=O bond in 2-substituted cyclohexanones fundamentally alters this paradigm.

The sp2 hybridized carbonyl carbon flattens the ring slightly, reducing the severity of 1,3-diaxial interactions. More importantly, it introduces competing electronic factors—specifically, dipole-dipole interactions and donor-acceptor electronic delocalizations (hyperconjugation) [1]. In 2-tetrahydrofuran-2-ylcyclohexanone, the thermodynamic equilibrium is dictated by the tension between:

  • Steric Hindrance: Pushing the bulky tetrahydrofuran (THF) ring into the equatorial position.

  • Dipole Minimization: Pushing the THF ring into the axial position to prevent the parallel alignment of the highly polar C=O and THF C-O bonds.

Figure 1: Mechanistic drivers dictating the thermodynamic equilibrium of conformers.

Comparative Thermodynamic Data

To objectively evaluate the performance and stability of each conformer, we must look at their relative Gibbs free energies ( ΔG ). The table below synthesizes the comparative thermodynamic profile of the four primary conformeric states in a non-polar solvent environment (e.g., CHCl3​ ), where dipole effects are most pronounced.

Table 1: Relative Thermodynamic Stability of Major Conformers

DiastereomerConformer PositionRelative ΔG (kcal/mol)Net Dipole Moment ( μ , Debye)Primary Stabilizing/Destabilizing Force
syn Equatorial0.00 (Global Minimum)2.8Optimal balance of minimized 1,3-diaxial strain and orthogonal dipole alignment.
syn Axial+1.451.9Destabilized by severe 1,3-diaxial interactions with the bulky THF ring.
anti Equatorial+0.804.1Destabilized by strong parallel dipole-dipole repulsion between C=O and C-O.
anti Axial+0.451.5Stabilized by anti-parallel dipole cancellation, overriding steric penalties [2].

Expert Insight: Notice the anomalous behavior of the anti diastereomer. While traditional steric models predict the equatorial position to be lower in energy, the anti-axial conformer is actually more stable by 0.35 kcal/mol. This is because the axial positioning allows the lone pairs of the THF oxygen to orient anti-parallel to the carbonyl dipole, significantly lowering the overall electrostatic energy of the system.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating workflows required to accurately map the conformational space of 2-tetrahydrofuran-2-ylcyclohexanone.

Figure 2: Self-validating computational and experimental workflow for conformational analysis.

Protocol A: Density Functional Theory (DFT) Conformational Search

Relying solely on Molecular Mechanics (MM) for 2-substituted cyclohexanones is a common pitfall, as MM fields fail to capture hyperconjugative σ→π∗ interactions.

  • Initial Sampling: Generate 3D conformers using the MMFF94 force field. Rotate the C2-C2' bond in 30° increments to sample all rotamers of the THF ring.

  • Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window to DFT optimization using the B3LYP/6-311+G** level of theory. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the oxygen lone pairs [1].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to Chloroform ( ϵ=4.8 ) to simulate the experimental NMR environment.

  • Self-Validation Step (Frequency Check): Perform a vibrational frequency calculation on all optimized geometries. A valid conformer must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum, and must be re-optimized along the normal mode of the imaginary frequency.

Protocol B: Low-Temperature 1 H-NMR Equilibration

At room temperature, the chair-chair interconversion of cyclohexanone is rapid on the NMR timescale, resulting in time-averaged signals. To experimentally validate the thermodynamic ratios, we must "freeze" the equilibrium.

  • Sample Preparation: Dissolve 15 mg of pure anti-2-tetrahydrofuran-2-ylcyclohexanone in 0.6 mL of anhydrous CDCl3​ .

  • Internal Standard: Add 2.0 μL of mesitylene. Causality: Mesitylene serves as an internal integration standard to ensure mass balance is maintained across varying temperatures, validating that no precipitation or degradation occurs during cooling.

  • Cooling Regimen: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Gradually cool the probe to -78°C (195 K), allowing 15 minutes for thermal equilibration.

  • Data Acquisition & Analysis: Acquire the 1 H-NMR spectrum. At -78°C, the interconversion is halted. Look for the distinct α -proton (C2-H) signals.

    • The axial proton (equatorial THF) will appear as a broad doublet of doublets ( J≈12,4 Hz) further upfield.

    • The equatorial proton (axial THF) will appear as a narrow multiplet ( J≈4,3 Hz) further downfield.

  • Self-Validation Step: Integrate the two distinct C2-H signals. The sum of their integrations must equal exactly 1.0 relative to the calibrated mesitylene standard. The ratio of these integrations directly yields the equilibrium constant ( Keq​ ), from which the experimental ΔG can be calculated using ΔG=−RTln(Keq​) .

References

  • Conformational behaviours of 2-substituted cyclohexanones: a complete basis set, hybrid-DFT study and NBO interpretation Taylor & Francis[Link]

  • The Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds ResearchGate[Link]

  • Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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